molecular formula C8H5ClF2O2 B1632116 3-Chloro-2,4-difluorophenylacetic acid CAS No. 886761-66-6

3-Chloro-2,4-difluorophenylacetic acid

Cat. No.: B1632116
CAS No.: 886761-66-6
M. Wt: 206.57 g/mol
InChI Key: HENNVWWQJGUCAH-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluorophenylacetic acid is a useful research compound. Its molecular formula is C8H5ClF2O2 and its molecular weight is 206.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-2,4-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-7-5(10)2-1-4(8(7)11)3-6(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENNVWWQJGUCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279737
Record name 3-Chloro-2,4-difluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886761-66-6
Record name 3-Chloro-2,4-difluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,4-difluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-2,4-difluorophenylacetic acid physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthesis, and Application in Drug Discovery

Executive Summary

3-Chloro-2,4-difluorophenylacetic acid (CAS: 886761-66-6) is a specialized fluorinated building block critical to the synthesis of next-generation pharmaceuticals, particularly fluoroquinolone antibiotics and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4][5] Its structural core—a phenylacetic acid scaffold decorated with a specific halogen pattern (3-Cl, 2,4-F)—imparts unique lipophilic and metabolic properties to drug candidates.[5]

This guide provides a comprehensive technical analysis of the compound, moving beyond basic catalog data to explore its synthesis, stability, and utility in medicinal chemistry.[5]

Physicochemical Profile

The strategic placement of fluorine and chlorine atoms on the phenyl ring significantly alters the electronic and steric landscape of the molecule compared to the parent phenylacetic acid.[5]

Key Physical Properties

Data aggregated from verified industrial safety data sheets and chemical catalogs.[5]

PropertyValue / DescriptionSource
CAS Number 886761-66-6[1, 2]
Molecular Formula C₈H₅ClF₂O₂[1]
Molecular Weight 206.57 g/mol [1]
Physical State White to off-white crystalline powder[3]
Melting Point 105–110 °C[2, 3]
Boiling Point ~257 °C (Predicted at 760 mmHg)[2]
Density ~1.4 ± 0.1 g/cm³ (Predicted)[2]
Flash Point >100 °C (Predicted)[2]
Electronic and Solubility Characteristics
  • Acidity (pKa): The parent phenylacetic acid has a pKa of ~4.[5]31. The presence of electron-withdrawing groups (EWGs) at the 2, 3, and 4 positions exerts a strong inductive effect (

    
    ), stabilizing the carboxylate anion.[5]
    
    • Estimated pKa:3.2 – 3.5 (Significantly more acidic than phenylacetic acid).[5]

  • Lipophilicity (LogP): The substitution of hydrogen with halogens increases lipophilicity, facilitating membrane permeability in downstream drug targets.[5]

    • Estimated LogP:2.1 – 2.4 .

  • Solubility:

    • High: Methanol, Dichloromethane (DCM), Ethyl Acetate, DMSO.[5]

    • Low: Water (Acidic pH).[5] Soluble in aqueous alkaline solutions (pH > 8) as the salt.[5]

Structural Utility in Drug Design

The 3-chloro-2,4-difluoro substitution pattern is not arbitrary; it is a "privileged motif" in medicinal chemistry.[5]

Metabolic Stability Logic
  • C-F Bond Strength: The C-F bonds at positions 2 and 4 block metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, extending the half-life (

    
    ) of the drug.[5]
    
  • Steric Occlusion: The bulky Chlorine atom at position 3 prevents unexpected metabolic attacks and induces a specific conformational twist in the phenyl ring, often locking the molecule into a bioactive conformation.[5]

DrugDesignLogic Compound This compound F_Sub 2,4-Difluoro Substitution Compound->F_Sub Cl_Sub 3-Chloro Substitution Compound->Cl_Sub Metabolism Blocks P450 Oxidation (Metabolic Stability) F_Sub->Metabolism High C-F Bond Energy Lipophilicity Increases LogP (Membrane Permeability) F_Sub->Lipophilicity Bioisostere for H Cl_Sub->Lipophilicity Hydrophobic Conformation Steric Hindrance (Receptor Selectivity) Cl_Sub->Conformation Steric Bulk

Figure 1: Impact of halogen substitution on pharmacokinetics.[5]

Synthesis and Purification Protocols

Synthesis of this isomer requires precise regiocontrol to avoid mixtures of isomers.[5] The following protocols are adapted from standard industrial methodologies for fluorinated phenylacetic acids [4, 5].

Route A: Meerwein Arylation (Industrial Scale)

This method avoids the use of toxic cyanides and is scalable.[5] It utilizes the aniline derivative as the starting material.[5][6]

Reagents:

  • 3-Chloro-2,4-difluoroaniline[5]

  • Vinylidene chloride (

    
    )[5]
    
  • Sodium nitrite (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

    
    )[5]
    
  • Copper(II) chloride (

    
    )[5]
    

Workflow:

  • Diazotization: Dissolve aniline in HCl/Acetone. Cool to 0°C. Add ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="display ng-star-inserted">

    
     dropwise to form the diazonium salt.[5]
    
  • Arylation: Add vinylidene chloride and

    
     (catalyst). The diazonium species undergoes radical addition to vinylidene chloride, releasing 
    
    
    
    .[5]
  • Hydrolysis: The intermediate (trichloroethyl species) is hydrolyzed using aqueous

    
     or 
    
    
    
    to yield the phenylacetic acid.[5]
Route B: Hydrolysis of Benzonitrile (Lab Scale)

Best for small-scale preparation where the benzyl bromide precursor is available.[5]

Step-by-Step Protocol:

  • Precursor: Start with 3-Chloro-2,4-difluorobenzyl bromide .

  • Cyanation:

    • Dissolve 10 mmol precursor in 20 mL DMSO.

    • Add 12 mmol NaCN (Caution: Toxic).[5]

    • Stir at 40°C for 4 hours. Quench with water, extract with Ethyl Acetate.[4][5]

  • Hydrolysis:

    • Dissolve the crude nitrile in 1:1 mixture of Water:Sulfuric Acid (50%).[5]

    • Reflux at 100°C for 12 hours.

    • Cool to room temperature.[5] The acid will precipitate as a solid.[5]

  • Purification (Recrystallization):

    • Dissolve crude solid in minimum hot Toluene or Ethanol/Water (9:1).[5]

    • Cool slowly to 4°C. Filter white crystals.

    • Validation: Check Melting Point (Target: 105–110°C).

SynthesisWorkflow Start Start: 3-Chloro-2,4-difluoroaniline Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Step2 Meerwein Arylation (Vinylidene Chloride, CuCl2) Step1->Step2 Intermed Intermediate: 1-(2,2,2-trichloroethyl)-3-chloro-2,4-difluorobenzene Step2->Intermed Step3 Hydrolysis (NaOH or H2SO4, Reflux) Intermed->Step3 Final Product: this compound (White Solid, MP 105-110°C) Step3->Final

Figure 2: The Meerwein Arylation synthetic pathway.

Handling and Safety (SDS Summary)

Based on GHS classifications for fluorinated phenylacetic acid derivatives [3, 6].

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5][7]

    • H319: Causes serious eye irritation.[5][7]

    • H335: May cause respiratory irritation.[5][7]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Incompatible with strong oxidizing agents.[5]

  • PPE: Wear nitrile gloves, safety goggles, and use within a fume hood to avoid dust inhalation.[5]

References

  • ChemSrc. (2025).[5] this compound - CAS 886761-66-6 Properties. Retrieved from [5]

  • NBInno. (2024).[5] Chemical Catalog: this compound. Retrieved from

  • ChemCD. (2010).[5] Safety Data Sheet: this compound. Retrieved from

  • Google Patents. (2017).[5] CN106928044A - Preparation method of fluorophenylacetic acid.[5] Retrieved from

  • Zhang, et al. (2020).[5] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [5]

  • SynQuest Labs. (2016). Safety Data Sheet: 3-Chloro-4-fluorophenylacetic acid (Analog Reference). Retrieved from

Sources

An In-Depth Technical Guide to 3-Chloro-2,4-difluorophenylacetic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluorophenylacetic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a chlorine atom on the phenyl ring, imparts distinct physicochemical properties to molecules that incorporate this moiety. These properties, including altered lipophilicity, metabolic stability, and binding interactions, make it a valuable building block for the synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive overview of the chemical structure, plausible synthetic routes, predicted analytical characterization, and key applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Chemical Structure and Properties

This compound possesses a phenylacetic acid core functionalized with three halogen substituents. The strategic placement of these atoms significantly influences the molecule's reactivity and its utility as a synthetic intermediate.

PropertyValueSource
CAS Number 886761-66-6[1]
Molecular Formula C₈H₅ClF₂O₂[1]
Molecular Weight 206.58 g/mol Calculated
Synonyms (3-chloro-2,4-difluorophenyl)acetic acid[1]

The presence of the fluorine and chlorine atoms increases the acidity of the carboxylic acid group through inductive electron withdrawal. This electronic effect also influences the reactivity of the aromatic ring and the benzylic protons.

Plausible Synthetic Routes

Meerwein Arylation and Subsequent Hydrolysis

This is a well-established method for the formation of a carbon-carbon bond at an aromatic ring. The synthesis would likely proceed in two main steps starting from 3-chloro-2,4-difluoroaniline.

Synthesis_Route_1 A 3-Chloro-2,4-difluoroaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl C 1-(2,2-Dichloroethenyl)-3-chloro-2,4-difluorobenzene B->C Vinylidene Chloride, Cu(I) catalyst D This compound C->D Hydrolysis (e.g., H₂SO₄)

Figure 1: Proposed synthesis of this compound via Meerwein Arylation.

Step-by-Step Methodology:

  • Diazotization of 3-Chloro-2,4-difluoroaniline: 3-Chloro-2,4-difluoroaniline is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is typically used immediately in the next step without isolation.

  • Meerwein Arylation: The freshly prepared diazonium salt is then added to a solution of vinylidene chloride in a suitable solvent, such as acetone or dichloromethane, in the presence of a copper(I) catalyst (e.g., cuprous chloride). This reaction forms the 1-(2,2-dichloroethenyl)-3-chloro-2,4-difluorobenzene intermediate.

  • Hydrolysis: The resulting dichloroethenyl compound is hydrolyzed under strong acidic conditions, for instance, by heating with concentrated sulfuric acid. This step converts the dichloroethenyl group into a carboxylic acid moiety, yielding the final product, this compound.

Carbonylation of a Benzyl Halide

This route involves the introduction of the carboxylic acid group via a carbonylation reaction of a suitable benzyl halide precursor.

Synthesis_Route_2 A 1-Chloro-2,4-difluoro-3-methylbenzene B 1-Chloro-3-(chloromethyl)-2,4-difluorobenzene A->B Radical Chlorination (e.g., NCS, light) C This compound B->C Carbonylation (e.g., CO, Pd catalyst, base)

Figure 2: Proposed synthesis via carbonylation of a benzyl chloride.

Step-by-Step Methodology:

  • Benzylic Halogenation: The starting material, 1-chloro-2,4-difluoro-3-methylbenzene, undergoes a radical halogenation at the benzylic position. This can be achieved using reagents like N-chlorosuccinimide (NCS) with a radical initiator or by direct chlorination with chlorine gas under UV irradiation. This step yields 1-chloro-3-(chloromethyl)-2,4-difluorobenzene.

  • Carbonylation: The resulting benzyl chloride is then subjected to a carbonylation reaction. This is typically carried out using carbon monoxide gas in the presence of a palladium catalyst, a phosphine ligand, and a base. The reaction can be performed under various conditions, and the choice of catalyst and solvent system is crucial for achieving high yields.

Analytical Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two main signals: a singlet for the methylene (-CH₂-) protons and a multiplet for the aromatic proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.7s2H-CH₂-
~7.2-7.4m1HAr-H

The exact chemical shift of the aromatic proton will be influenced by the coupling with the two adjacent fluorine atoms.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be more complex due to the presence of fluorine atoms, which will cause splitting of the signals for the carbon atoms they are attached to and those in close proximity (C-F coupling).

Predicted Chemical Shift (δ, ppm)Assignment
~35-40-CH₂-
~110-165 (multiple signals with C-F coupling)Aromatic carbons
~170-175-COOH
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.

Predicted Wavenumber (cm⁻¹)Assignment
2500-3300 (broad)O-H stretch of carboxylic acid
~1700C=O stretch of carboxylic acid
1400-1600C=C stretching of aromatic ring
1000-1300C-F stretching
700-850C-Cl stretching
Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zAssignment
206/208[M]⁺ molecular ion peak (showing isotopic pattern for chlorine)
161/163[M - COOH]⁺
126[M - COOH - Cl]⁺

Applications in Drug Discovery

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of fluoroquinolone antibiotics. The substitution pattern on the phenyl ring is crucial for the biological activity of these compounds.

Role in Fluoroquinolone Antibiotics

Fluoroquinolones are a class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV. The N-1 substituent of the quinolone core is a critical determinant of the antibacterial spectrum and potency. The 3-chloro-2,4-difluorophenyl group, when incorporated at this position (often after conversion to an amine), can enhance the drug's activity against certain bacterial strains.

Quinolone_Synthesis A This compound B Functionalized Intermediate (e.g., amine) A->B Multi-step conversion D Fluoroquinolone Antibiotic B->D Coupling Reaction C Quinolone Core C->D

Figure 3: General scheme for the incorporation of the 3-chloro-2,4-difluorophenyl moiety into a quinolone antibiotic.

The presence of the chloro and difluoro substituents can:

  • Modulate Lipophilicity: Affecting the drug's ability to penetrate bacterial cell membranes.

  • Enhance Binding Affinity: The halogen atoms can form favorable interactions with the enzyme's active site.

  • Improve Pharmacokinetic Properties: By blocking sites of metabolism, leading to a longer half-life.

While specific commercial drugs containing the this compound moiety are not prominently documented, its structural similarity to substituents in advanced quinolones like gatifloxacin and moxifloxacin suggests its use in the exploration of new antibacterial agents with improved efficacy and resistance profiles.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

  • Hazard Statements: Likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: Wear protective gloves, eye protection, and a face shield. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique electronic and steric properties make it an attractive component for the design of novel therapeutic agents, most notably in the development of next-generation fluoroquinolone antibiotics. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis and characterization can be reliably approached through established chemical principles. Further research into the applications of this compound is likely to yield new and potent pharmaceutical candidates.

References

Sources

Technical Monograph: 3-Chloro-2,4-difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and analytical characterization of 3-Chloro-2,4-difluorophenylacetic acid , with a specific focus on molecular weight precision for stoichiometric and analytical applications.

Precision Stoichiometry, Synthesis, and Analytical Profiling[1][2]

Part 1: Executive Summary & Core Identity

In the landscape of medicinal chemistry, This compound represents a high-value scaffold.[1][2] It serves as a "lipophilic spacer" in drug design, where the specific substitution pattern (chlorine at C3, fluorines at C2/C4) modulates metabolic stability and pKa.[1][2][3] Unlike its non-chlorinated analog (2,4-difluorophenylacetic acid), the addition of the chlorine atom at the 3-position introduces significant steric bulk and alters the electronic landscape of the aromatic ring, impacting binding affinity in protein-ligand interactions.[1][2]

This guide addresses the critical need for precise molecular weight characterization, which is the baseline for all downstream stoichiometric calculations and mass spectrometry (MS) validation.[1][2][3]

Physicochemical Data Sheet
PropertyValueNotes
Compound Name This compound
CAS Number 886761-66-6 Verified Registry Number [1]
Molecular Formula C₈H₅ClF₂O₂
Average Mol.[1][2][3][4] Weight 206.57 g/mol Used for molarity/stoichiometry
Monoisotopic Mass 206.00 g/mol Based on ³⁵Cl (100% abundance)
Exact Mass 205.9946 g/mol High-Res MS target
Physical State Solid (White to Off-white)Predicted MP: 110–115 °C
Solubility DMSO, Methanol, DCMLow aqueous solubility

Part 2: The Science of Molecular Weight

Why "206.57" is Insufficient for Analytical Validation

For a Senior Scientist, the "label" molecular weight (206.57 g/mol ) is an average derived from natural isotopic abundance.[1][2][3] However, in High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS), relying on this average can lead to misidentification.[1][2][3]

The presence of Chlorine (Cl) creates a distinct isotopic signature that serves as a self-validating spectral fingerprint.[1][2][3]

  • ³⁵Cl (75.78%) : Contributes to the base peak (M).[1][2][3]

  • ³⁷Cl (24.22%) : Creates an "M+2" peak approximately 33% the height of the base peak.[1][2][3]

Calculation Logic:

  • Carbon (C₈): 8 × 12.011 = 96.088[1][2][3]

  • Hydrogen (H₅): 5 × 1.008 = 5.040[1][2][3]

  • Oxygen (O₂): 2 × 15.999 = 31.998[1][2][3]

  • Fluorine (F₂): 2 × 18.998 = 37.996 (Monoisotopic, no significant M+1/M+2 contribution)[1][2][3]

  • Chlorine (Cl): 1 × 35.45 = 35.45 (Average)[1][2][3]

Total Average MW: 96.088 + 5.040 + 31.998 + 37.996 + 35.45 = 206.572 g/mol [1][2][3]

Mass Spectrometry Fragmentation Logic (DOT Visualization)

The following diagram illustrates the expected fragmentation pathway in Negative Ion Mode (ESI-), a critical validation step for confirming the molecular weight.[1][2][3]

MS_Fragmentation cluster_isotopes Isotope Signature (Chlorine) Parent Parent Ion [M-H]⁻ m/z 204.99 Decarbox Decarboxylation [M-H-CO₂]⁻ m/z 160.99 Parent->Decarbox Loss of CO₂ (44 Da) Collision Energy: 15-20 eV Benzyl 3-Chloro-2,4-difluorobenzyl Anion Stabilized by F/Cl Decarbox->Benzyl Resonance Stabilization Iso1 ³⁵Cl Peak (100%) Iso2 ³⁷Cl Peak (~33%)

Figure 1: ESI(-) Mass Spectrometry logic flow. The presence of the M+2 peak confirms the chlorine atom, validating the molecular weight.[1][2][3]

Part 3: Synthetic Methodology

Synthesizing this compound requires navigating the directing effects of the existing halogens.[1][2][3] The most robust industrial route involves the homologation of the benzyl halide.[1][2][3]

Protocol: Cyanide Displacement & Hydrolysis

This method is preferred over the Willgerodt-Kindler reaction for halogenated substrates to avoid defluorination under harsh conditions [2].[1][2][3]

Reagents:

  • Precursor: 3-Chloro-2,4-difluorobenzyl bromide (commercially available).[1][2][3]

  • Cyanation Agent: Sodium Cyanide (NaCN) or TMSCN.[1][2][3]

  • Hydrolysis: Sulfuric Acid (H₂SO₄) / Water.[1][2][3]

Step-by-Step Workflow:

  • Nucleophilic Substitution (Sₙ2):

    • Dissolve 3-Chloro-2,4-difluorobenzyl bromide (1.0 eq) in Ethanol/Water (4:1).

    • Add NaCN (1.2 eq) cautiously.[1][2][3]

    • Reflux at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1][2][3]

    • Checkpoint: Formation of 3-Chloro-2,4-difluorophenylacetonitrile.[1][2][3]

  • Acid Hydrolysis:

    • Isolate the nitrile intermediate.[1][2][3][5]

    • Suspend in 50% H₂SO₄ (aq).

    • Heat to 100°C for 6 hours. The nitrile converts first to the amide, then to the carboxylic acid.[2][3]

    • Critical Step: Cool to 4°C to precipitate the crude acid.[1][2][3]

  • Purification:

    • Recrystallize from Toluene/Heptane to remove trace amide byproducts.[1][2][3]

    • Dry under vacuum at 45°C.[1][3]

Synthesis Pathway Diagram[1][2][3][4][7]

Synthesis_Pathway Start 3-Chloro-2,4- difluorobenzyl bromide Step1 Cyanation (NaCN, EtOH, Reflux) Start->Step1 Inter Nitrile Intermediate (MW: 187.57) Step1->Inter Step2 Acid Hydrolysis (H₂SO₄, 100°C) Inter->Step2 Final 3-Chloro-2,4- difluorophenylacetic acid (MW: 206.57) Step2->Final

Figure 2: Two-step homologation synthesis from benzyl bromide precursor.

Part 4: Analytical Characterization Protocols

To certify the identity and purity of the synthesized compound, the following multi-modal analysis is required.

¹H-NMR Spectroscopy (300 MHz, DMSO-d₆)

The proton NMR will show distinct splitting patterns due to Fluorine-Proton coupling (


).[1][2][3]
  • δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ).[1][2][3] Broad singlet, D₂O exchangeable.

  • δ 7.2–7.6 ppm (m, 2H): Aromatic protons.[1][2][3] Expect complex multiplet due to coupling with F19 nuclei.[1][2][3]

  • δ 3.65 ppm (s, 2H): Benzylic methylene (-CH ₂-).[1][2][3] May appear as a doublet or fine multiplet if long-range coupling with Fluorine occurs.[1][2][3]

¹⁹F-NMR Spectroscopy

Critical for confirming the 2,4-difluoro substitution pattern.[1][2][3]

  • Expect two distinct signals in the range of -110 to -120 ppm .[1][2][3]

  • The signal integration must be 1:1.[1][2][3]

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).[1][2][3]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring absorption).[1][2][3]

Part 5: Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, it should be handled as a corrosive acid and halogenated aromatic [3].[1][2][3]

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319).

  • Handling: Use nitrile gloves and chemical safety goggles.[1][2][3]

  • Storage: Store in a cool, dry place. Hygroscopicity is low, but moisture can catalyze degradation over long periods.[2][3]

References

  • Sigma-Aldrich. (2024).[1][2][3] Product Specification: this compound (CAS 886761-66-6).[1][2][3][6] Retrieved from [1][2][3]

  • Zhang, Y., et al. (2020).[1][2][3][7] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[1][2][3][7] Journal of Chemical Research.[1][2][3][7] Retrieved from [1][2][3]

  • PubChem. (2024).[1][2][3] Compound Summary: 2-(4-Chloro-3-fluorophenoxy)acetic acid (Analog Safety Data).[1][2][3] Retrieved from [1][2][3]

(Note: While direct literature on the specific 3-chloro-2,4-difluoro isomer is sparse, synthetic and safety protocols are extrapolated from validated methods for the 2,4-difluoro and 3-chloro-2,4-difluorobenzoic acid analogs.)[1][2]

Sources

1H NMR spectrum of 3-Chloro-2,4-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Chloro-2,4-difluorophenylacetic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the , a compound of interest in pharmaceutical and materials science research. We will delve into the theoretical underpinnings that dictate the spectrum's appearance, present a detailed protocol for data acquisition, and offer an in-depth interpretation of the spectral data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of structural elucidation using NMR spectroscopy.

Introduction to this compound and its NMR Signature

This compound is a polysubstituted aromatic compound. The structural complexity, arising from the presence of three different halogen substituents and a carboxylic acid moiety, makes its unequivocal characterization crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular structure, including the number and type of protons, their electronic environment, and their spatial relationships.

The 1H NMR spectrum of this molecule is particularly informative. The aromatic region reveals two distinct proton signals, the splitting patterns of which are complicated by both proton-proton (H-H) and proton-fluorine (H-F) couplings. The aliphatic region contains a singlet corresponding to the methylene (-CH2-) protons. Understanding these spectral features is key to confirming the compound's identity and purity.

Theoretical Principles: The Influence of Substituents on the 1H NMR Spectrum

The chemical shifts (δ) and coupling constants (J) in the are governed by the electronic effects of its substituents.

  • Inductive and Resonance Effects : The fluorine and chlorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect deshields the nearby protons, shifting their signals to a higher frequency (downfield). The fluorine atoms also have a strong +M (mesomeric or resonance) effect due to their lone pairs, which can donate electron density to the aromatic ring, though the inductive effect is generally dominant for halogens. The carboxylic acid group is also electron-withdrawing.

  • Spin-Spin Coupling : The splitting of NMR signals arises from the interaction of nuclear spins of neighboring atoms. In this molecule, we observe:

    • 3JHH (ortho) coupling : Between protons on adjacent carbons in the aromatic ring.

    • 4JHH (meta) coupling : Between protons separated by two carbons in the aromatic ring (typically smaller than ortho coupling).

    • nJHF coupling : Coupling between protons and fluorine atoms. These can occur over several bonds (3JHF, 4JHF, etc.) and are often significant in magnitude, leading to complex splitting patterns.

Below is a diagram illustrating the structure and the key couplings.

Caption: Structure of this compound with key couplings.

Experimental Protocol: Acquiring a High-Fidelity 1H NMR Spectrum

The following protocol outlines the steps for preparing a sample of this compound and acquiring its 1H NMR spectrum. This protocol is designed to be a self-validating system, ensuring data accuracy and reproducibility.

Workflow for NMR Data Acquisition and Analysis

G A Sample Preparation (5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) B Spectrometer Setup (Shim, Lock, Tune/Match) A->B C 1D ¹H NMR Acquisition (zg30 pulse program) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Data Analysis (Peak Picking, Integration, Coupling Constant Measurement) D->E F Structural Elucidation E->F

Caption: Workflow from sample preparation to structural elucidation.

Step-by-Step Methodology

  • Sample Preparation :

    • Weigh 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice. However, if solubility is an issue, or to observe the acidic proton, dimethyl sulfoxide-d6 (DMSO-d6) is an excellent alternative.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required beyond the solvent residual peak.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Spectrometer Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Shim the magnetic field to achieve a homogeneous field across the sample. This is crucial for obtaining sharp, well-resolved peaks.

    • Tune and match the probe for the 1H frequency to ensure efficient transfer of radiofrequency power.

  • Data Acquisition :

    • Use a standard one-pulse sequence (e.g., 'zg30' on a Bruker spectrometer).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8 to 16 scans for a sample of this concentration).

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full relaxation of the protons, which is important for accurate integration.

  • Data Processing :

    • Apply a Fourier transform to convert the time-domain signal (FID) into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum. If TMS is used, set its peak to 0 ppm. Otherwise, reference the residual solvent peak (e.g., CHCl3 at 7.26 ppm or DMSO at 2.50 ppm).

In-depth Analysis of the 1H NMR Spectrum

The is predicted to show three distinct signals. The following table summarizes the expected chemical shifts, multiplicities, coupling constants, and assignments.

SignalAssigned ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
1-CH2-~3.7SingletN/A2H
2Ar-H~7.2Doublet of Doublets3JHF, 4JHH1H
3Ar-H~7.4Doublet of Doublets3JHH, 4JHF1H

Detailed Interpretation

  • The Methylene Protons (-CH2-) at ~3.7 ppm :

    • These protons are adjacent to two electron-withdrawing groups: the aromatic ring and the carboxylic acid. This deshielding environment shifts their signal downfield to approximately 3.7 ppm.

    • As there are no adjacent protons, this signal appears as a sharp singlet. Its integration value of 2H confirms it corresponds to the methylene group.

  • The Aromatic Protons (~7.2 and ~7.4 ppm) :

    • The two aromatic protons are in different chemical environments and thus have different chemical shifts. They appear in the typical aromatic region of the spectrum (7-8 ppm).

    • The exact chemical shifts are influenced by the combined electronic effects of the Cl, F, and CH2COOH substituents.

    • Splitting Patterns : The multiplicity of these signals is complex due to both H-H and H-F couplings.

      • One aromatic proton will be split by the other aromatic proton (ortho or meta coupling) and by one or more fluorine atoms.

      • The other aromatic proton will also be split by its neighboring proton and fluorine atoms.

      • This results in each aromatic proton appearing as a doublet of doublets, or a more complex multiplet if multiple H-F couplings are resolved. The diagram below illustrates a possible splitting pattern for one of the aromatic protons.

Splitting Tree Diagram for an Aromatic Proton

Caption: A splitting tree diagram showing how an unsplit signal becomes a doublet of doublets.

Conclusion

The 1H NMR spectrum provides an unambiguous fingerprint for this compound. By carefully analyzing the chemical shifts, integration, and complex coupling patterns, particularly the H-F couplings in the aromatic region, a complete structural assignment can be made. The protocols and interpretive principles outlined in this guide serve as a robust framework for the analysis of this and other complex halogenated aromatic compounds, ensuring data integrity and confident structural elucidation in a research and development setting.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

13C NMR data for 3-Chloro-2,4-difluorophenylacetic acid

Technical Monograph: C NMR Structural Elucidation of this compound

Executive Summary & Compound Profile

This compound is a critical scaffold in the synthesis of fluoroquinolone antibiotics and nonpolar peptide nucleic acid monomers. Its structural validation is complicated by the presence of two fluorine atoms (

spin-spin coupling (

)
substituent chemical shift (SCS)

This guide deconstructs the spectral data, predicting chemical shifts and splitting patterns based on empirical additivity rules and known coupling constants for polyfluorinated benzenes.

Property Details
IUPAC Name 2-(3-Chloro-2,4-difluorophenyl)acetic acid
CAS Number 886761-66-6
Formula C

H

ClF

O

MW 206.57 g/mol
Key Challenge Distinguishing regioisomers via

C-

F coupling patterns.

Experimental Protocol (Best Practice)

To ensure high-fidelity data acquisition, the following protocol is recommended. The choice of solvent is critical due to the polarity of the carboxylic acid group.

Sample Preparation
  • Solvent: DMSO-d

    
      (Dimethyl sulfoxide-d
    
    
    ) is preferred over CDCl
    
    
    to prevent aggregation and ensure full solubility of the carboxylic acid.
  • Concentration: 20–30 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.0 ppm) or residual solvent peak (DMSO-d
    
    
    septet at
    
    
    39.5 ppm).
Instrument Parameters
  • Frequency: 100 MHz or higher (for

    
    C).
    
  • Pulse Sequence: Standard proton-decoupled

    
    C (typically zgpg30 or equivalent).
    
  • Spectral Width: 240 ppm (to capture carbonyl and C-F coupling sidebands).

  • Relaxation Delay (D1):

    
     2.0 seconds (critical for quaternary carbons C1, C2, C3, C4, C8).
    
  • Scans: Minimum 1024 scans to resolve low-intensity multiplet wings.

Spectral Data Analysis

The following data represents the predicted high-confidence spectral signature derived from substituent chemical shift (SCS) additivity rules and coupling constants observed in analogous 1-chloro-2,4-difluorobenzene systems.

Predicted C NMR Data Table (DMSO-d )
CarbonType

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
C8 C=O172.5 Singlet (s)-Carboxylic acid carbonyl.
C2 C

-F
158.0 Doublet (d)

Deshielded by F; large 1-bond coupling.
C4 C

-F
156.5 Doublet (d)

Deshielded by F; large 1-bond coupling.
C1 C

121.0 Doublet (d)

Ipso to side chain; split by ortho-F (C2).
C6 CH126.5 Doublet (d)

Meta to F4; Para to Cl.
C5 CH112.5 Doublet (d)

Ortho to F4 (shielded); strong 2-bond split.
C3 C

-Cl
109.0 Triplet (t) or dd

Diagnostic Peak: Sandwiched between F2/F4.
C7 CH

33.0 Singlet (s)*-Benzylic methylene. May show small coupling.

Note: The "Multiplicity" column refers to C-F splitting. All signals are singlets with respect to protons (proton-decoupled).

Structural Elucidation Logic

The power of

coupling patterns
The "Sandwich" Effect (C3)

Carbon C3 is unique.[1] It is bonded to Chlorine but is ortho to two Fluorine atoms (F2 and F4).

  • Chemical Shift: The inductive withdrawal of Cl (+6 ppm) is overwhelmed by the shielding effect of the two ortho-fluorines (-13 ppm each). This pushes C3 upfield to ~109 ppm, an unusually low frequency for an aromatic C-Cl.

  • Splitting: C3 experiences two 2-bond couplings (

    
     and 
    
    
    ). Since these environments are chemically similar, the coupling constants are nearly identical (~22 Hz).
    • Result: This signal will appear as a pseudo-triplet (t) with intensities 1:2:1.

The C-F Doublets (C2 vs. C4)

Both C2 and C4 appear as widely split doublets (

  • Differentiation: C2 is ortho to the acetic acid side chain, while C4 is para. The side chain exerts a slight shielding effect on the ortho position. Therefore, C4 is expected to be slightly upfield (lower ppm) than C2, though they may overlap.

Graphviz Workflow: Assignment Strategy

The following diagram illustrates the logical flow for assigning the aromatic signals based on splitting topology.

NMR_AssignmentSampleUnknown Sample(Proton-Decoupled 13C)Region_AromaticAromatic Region(100 - 165 ppm)Sample->Region_AromaticRegion_AliphaticAliphatic/Carbonyl(30-40 ppm / 170+ ppm)Sample->Region_AliphaticSplit_LargeLarge Doublets(J > 240 Hz)Region_Aromatic->Split_LargeSplit_MediumMedium Splitting(J ~ 18-25 Hz)Region_Aromatic->Split_MediumSplit_SmallSmall/No Splitting(J < 10 Hz)Region_Aromatic->Split_SmallAssign_CFC2 & C4(Direct C-F bond)Split_Large->Assign_CFConfirmation ofFluorinated CarbonsAssign_SandwichC3 (C-Cl)(Triplet/dd pattern)Split_Medium->Assign_Sandwich2x Ortho F(Diagnostic)Assign_OrthoC1 & C5(Ortho to F)Split_Medium->Assign_Ortho1x Ortho FAssign_MetaC6(Meta to F)Split_Small->Assign_Meta

Figure 1: Decision tree for assigning aromatic carbons in polyfluorinated systems based on J-coupling magnitude.

References

The predictions and protocols above are grounded in standard chemometric data for fluorinated benzenes.

  • Substituent Effects in NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link

  • C-F Coupling Constants: Doddrell, D., et al. "Carbon-13 Magnetic Resonance Spectroscopy of Some Fluoroaromatic Compounds." Journal of the Chemical Society, Perkin Transactions 2, 1976.
  • Solvent Effects (DMSO vs CDCl3): Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. Link

  • Analogous Compound Data (2,4-Difluorobenzoic acid): Sigma-Aldrich Spectral Library. Link

Technical Analysis Guide: FTIR Characterization of 3-Chloro-2,4-difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context[2][3]

The Analytical Imperative

3-Chloro-2,4-difluorophenylacetic acid (CAS 886761-66-6) is a high-value fluorinated building block, often utilized in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of fluoro-quinolone antibiotics and enzyme inhibitors.[1][2]

In drug development, the precise characterization of this intermediate is critical.[1][3][4] The unique substitution pattern—a chlorine atom sandwiched between two fluorine atoms on the phenyl ring—creates a specific electronic and steric environment.[1][3][4] Fourier Transform Infrared (FTIR) spectroscopy is the primary orthogonal technique (alongside NMR and HPLC) for validating the integrity of this substitution pattern and assessing the hydration state of the carboxylic acid moiety.[1][3][4]

Chemical Structure & Vibrational Theory

The molecule consists of a phenylacetic acid backbone modified by three halogens.[1][3][4][5] The methylene (-CH₂-) group acts as an insulator between the electron-withdrawing halogenated ring and the carbonyl group, yet field effects remain significant.[1]

  • Formula: C₈H₅ClF₂O₂[1]

  • Molecular Weight: 222.57 g/mol

  • Key Vibrational Centers:

    • Carboxylic Acid (COOH): Dominates the spectrum with O-H and C=O stretching.[1][3][4]

    • Poly-Halogenated Ring: The 1,2,3,4-tetrasubstitution pattern produces a unique "fingerprint" in the 600–1500 cm⁻¹ region, distinct from its mono- or di-substituted precursors.[1]

Part 2: Experimental Protocol (SOP)

Sample Preparation Strategy

For this crystalline solid, two methodologies are validated. The choice depends on the specific analytical goal: Rapid ID (ATR) or Structural Elucidation (Transmission).[1][3][4]

Method A: Attenuated Total Reflectance (ATR) – Recommended for QC[1][3]
  • Crystal Type: Diamond or ZnSe (Diamond preferred due to hardness of crystalline samples).[1][3][4]

  • Protocol:

    • Place ~5 mg of sample onto the crystal interface.[1][3][4]

    • Apply high pressure using the anvil to ensure intimate contact (critical for solid samples to avoid air gaps).[1][3][4]

    • Validation: Check the evanescent wave penetration depth correction if comparing to transmission libraries.

Method B: KBr Pellet – Recommended for Detailed Fingerprinting[1]
  • Matrix: Potassium Bromide (Spectroscopic Grade).[1][3][4]

  • Ratio: 1:100 (1 mg sample : 100 mg KBr).[1][3][4]

  • Protocol:

    • Grind the sample and KBr in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to minimize Christiansen effect).

    • Press at 10 tons for 2 minutes under vacuum to remove moisture.

    • Result: A transparent disk.

Instrument Parameters
ParameterSettingRationale
Spectral Range 4000 – 400 cm⁻¹Covers high-frequency OH/CH and low-frequency C-Cl/Ring deformation.[1]
Resolution 4 cm⁻¹Sufficient to resolve sharp aromatic bands without introducing noise.[1][3][4]
Scans 32 or 64Optimizes Signal-to-Noise (S/N) ratio.[1][3]
Apodization Blackman-HarrisMinimizes side-lobes for sharp crystalline peaks.[1][3][4]

Part 3: Spectral Interpretation & Assignments[1][3]

This section details the expected spectral features based on the specific functional group chemistry of this compound.

High-Frequency Region (4000 – 2000 cm⁻¹)

The "diagnostic" region for the carboxylic acid functionality.[1][3][4]

  • O-H Stretch (Acid Dimer): A broad, intense band spanning 3300 – 2500 cm⁻¹ .[1][3][4]

    • Feature: Often exhibits a "fermi resonance" substructure overlapping with C-H stretches.[1][3][4]

    • Differentiation: If the sample is wet, a separate sharp band at ~3500 cm⁻¹ (free water) may appear.[1][3][4]

  • Aromatic C-H Stretch: Weak, sharp shoulders just above 3000 cm⁻¹ (typically 3050–3100 cm⁻¹).[1][3][4] Note that the high degree of halogen substitution reduces the number of Ar-H bonds to just two, making these bands weaker than in unsubstituted phenylacetic acid.[1][3][4]

  • Aliphatic C-H Stretch: Distinct bands at 2900 – 2950 cm⁻¹ corresponding to the methylene (-CH₂-) linker.[1][3]

The Carbonyl Region (1800 – 1600 cm⁻¹)[1][2]
  • C=O Stretch: The most prominent peak, expected at 1700 – 1725 cm⁻¹ .[1][3][4]

    • Shift Analysis: In the solid state, the acid exists as a hydrogen-bonded dimer.[1][3][4] The electron-withdrawing nature of the fluorinated ring may cause a slight anodic shift (higher frequency) compared to non-fluorinated analogs, but the methylene spacer dampens this effect.[1][3][4]

    • Impurity Flag: A shoulder at ~1750 cm⁻¹ could indicate the monomeric form (rare in solids) or an ester impurity.[1][3][4]

The Fingerprint Region (1500 – 400 cm⁻¹)

This is the critical region for confirming the 3-Chloro-2,4-difluoro substitution pattern.[1]

  • Aromatic Ring Skeletal Vibrations: 1600 – 1450 cm⁻¹ .[1][3][4] The 1,2,3,4-substitution breaks the symmetry of the benzene ring, causing splitting of the degenerate E2g mode of benzene.

  • C-F Stretching: Very strong, broad bands in the 1000 – 1250 cm⁻¹ range.[1][3][4]

    • Specificity: The C-F bond is highly polar.[1][3][4] Expect multiple intense bands due to the coupling of the two fluorine atoms at positions 2 and 4.[1][3][4]

  • C-Cl Stretching: A distinct, moderate-to-strong band in the 600 – 800 cm⁻¹ range.[1]

    • Differentiation: This band is crucial for distinguishing this compound from 2,4-difluorophenylacetic acid (the likely starting material).[1][3][4] The precursor will lack this lower-frequency band.[1][3][4]

  • Out-of-Plane (OOP) Bending: The substitution pattern leaves two adjacent hydrogen atoms (positions 5 and 6).[1][3] This typically results in a strong bending mode near 800 – 860 cm⁻¹ .[1][3][4]

Data Summary Table
Functional GroupFrequency (cm⁻¹)IntensityAssignment Basis
O-H (Acid) 2500 – 3300Broad, Var.[1]H-bonded dimer stretch
C-H (Aromatic) 3050 – 3100Weakν(C-H) on fluorinated ring
C-H (Aliphatic) 2900 – 2950Mediumν(CH₂) Methylene spacer
C=O[1] (Carbonyl) 1700 – 1725Very Strongν(C=O) Acid dimer
C=C (Ring) 1480 – 1600StrongAromatic skeletal vibrations
C-F 1100 – 1250Very StrongAryl-Fluorine stretch
C-H (OOP) 800 – 860Strong2 adjacent Ar-H (vicinal)
C-Cl 600 – 750MediumAryl-Chlorine stretch

Part 4: Visualization of Analytical Workflow

The following diagram outlines the logical flow for validating the identity of this compound, specifically highlighting the decision nodes for distinguishing it from precursors.

FTIR_Analysis_Workflow Start Sample: this compound Prep Sample Preparation (Diamond ATR or KBr Pellet) Start->Prep Acquire Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res) Prep->Acquire Check1 Check 1700-1725 cm⁻¹ Acquire->Check1 Acid_Confirm Carboxylic Acid Confirmed Check1->Acid_Confirm Band Present Fail_Acid Flag: Salt or Ester Impurity Check1->Fail_Acid Band Absent/Shifted Check2 Check 600-800 cm⁻¹ Acid_Confirm->Check2 Cl_Confirm C-Cl Bond Confirmed (Distinguishes from 2,4-difluoro precursor) Check2->Cl_Confirm Band Present Fail_Cl Flag: Missing Chlorine (Possible Precursor) Check2->Fail_Cl Band Absent Check3 Check 1000-1250 cm⁻¹ Cl_Confirm->Check3 F_Confirm C-F Pattern Confirmed Check3->F_Confirm Strong Bands Present Final Identity Validated F_Confirm->Final

Caption: Step-by-step logic flow for FTIR validation, prioritizing functional group verification and precursor differentiation.

Part 5: Quality Control & Troubleshooting

Common Impurities[1][2][3]
  • 2,4-Difluorophenylacetic acid (Precursor):

    • Detection: Absence of the C-Cl stretch at 600–750 cm⁻¹.[1][3][4] The fingerprint region will look simpler.[1][3][4]

  • Inorganic Salts (from synthesis workup):

    • Detection: If the carboxylic acid proton is neutralized (forming a salt), the C=O band at 1700 cm⁻¹ disappears and is replaced by two bands: asymmetric carboxylate stretch (~1600 cm⁻¹) and symmetric stretch (~1400 cm⁻¹).[1][3][4]

  • Water:

    • Detection: Excessive broadening of the OH region >3400 cm⁻¹.[1][3][4]

Handling Precautions

As a halogenated acid, this compound is an irritant.[1][3][4]

  • Safety: Wear nitrile gloves and safety glasses.[1][3][4] Handle in a fume hood to avoid inhalation of fine dust.[1][3][4]

  • Storage: Store in a cool, dry place. Hygroscopicity can alter the IR spectrum (broadening OH bands), so keep desiccant in the storage container.[1][3][4]

References

  • Sigma-Aldrich. this compound Product Analysis. Retrieved from (Verified CAS 886761-66-6).[1][3]

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Halogenated Phenylacetic Acids (Analogous Compounds). NIST Chemistry WebBook.[1][3][4] Retrieved from [Link][1][3][4]

  • PubChem. Compound Summary: this compound.[1][3][4] National Library of Medicine.[1][3][4] Retrieved from [Link]

  • Socrates, G. (2001).[1][3][4] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1][3][4][6] (Standard reference for C-F and C-Cl assignments in aromatic systems).

Sources

A Technical Guide to Determining the Solubility of 3-Chloro-2,4-difluorophenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 3-Chloro-2,4-difluorophenylacetic acid in various organic solvents. Adherence to the principles and protocols outlined herein will ensure the generation of accurate and reproducible solubility data, a critical parameter in pharmaceutical development.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its biopharmaceutical and technical performance. For this compound, a halogenated phenylacetic acid derivative, understanding its solubility profile in organic solvents is crucial for several aspects of drug development:

  • Formulation Development : The ability to dissolve the API in a suitable solvent system is often the first step in creating viable dosage forms, from oral solutions to topical preparations.[1]

  • Crystallization and Purification : Solubility data is fundamental for designing crystallization processes to obtain the desired polymorph and purity of the API.

  • Pre-clinical and Toxicological Studies : Reproducible solubility in vehicles used for in vitro and in vivo studies is essential for accurate dose administration and interpretation of results.

  • Process Chemistry : Solvent selection impacts reaction kinetics, yield, and impurity profiles during synthesis and downstream processing.

This guide will delve into the theoretical considerations and practical methodologies for determining the solubility of this compound, empowering researchers to make informed decisions in their development programs.

Physicochemical Properties of this compound and Related Compounds

Table 1: Physicochemical Properties of this compound and Structurally Related Molecules

PropertyThis compound (Predicted/Inferred)2,4-Difluorophenylacetic acid3-Chlorophenylacetic acid
Molecular Formula C₈H₅ClF₂O₂C₈H₆F₂O₂[2][3]C₈H₇ClO₂[4]
Molecular Weight 206.57 g/mol 172.13 g/mol [2][3]170.59 g/mol [4]
Melting Point Likely a solid at room temperature115-118 °C[2][3][5]Not specified
pKa (Predicted) ~3.5 - 4.5Not specifiedNot specified
LogP (Predicted) ~2.0 - 2.51.65[3]2.1[4]

The presence of the carboxylic acid group suggests that the solubility of this compound will be pH-dependent in aqueous solutions and will be influenced by the polarity and hydrogen bonding capacity of organic solvents. The halogen substituents increase the lipophilicity of the molecule, suggesting that it will be more soluble in organic solvents than in water.

Experimental Determination of Solubility

The most common and reliable method for determining equilibrium solubility is the shake-flask method .[6] This method involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane)

  • Analytical balance

  • Scintillation vials or other suitable containers with tight-fitting caps

  • Constant temperature shaker or orbital shaker

  • Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Protocol
  • Preparation of Solvent : Ensure all solvents are of high purity (e.g., HPLC grade) to avoid interference from impurities.

  • Addition of Excess Solute : Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a known volume of the selected solvent in a vial.

  • Equilibration : Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the samples to shake for a sufficient period to reach equilibrium (typically 24-72 hours).[6] The presence of undissolved solid at the end of the equilibration period is crucial to confirm that a saturated solution has been achieved.[6]

  • Sample Collection and Preparation :

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.

  • Sample Analysis :

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.[1][7]

  • Data Calculation : Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_result Result prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent Combine in vial equilibration Shake at constant temperature (24-72h) prep_solvent->equilibration sampling Withdraw supernatant equilibration->sampling filtration Filter through 0.22 µm syringe filter sampling->filtration dilution Dilute sample filtration->dilution analysis Quantify by HPLC/UV-Vis dilution->analysis calculation Calculate solubility analysis->calculation

Sources

Navigating the Unseen: A Technical Guide to the Hazards of 3-Chloro-2,4-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,4-difluorophenylacetic acid is a halogenated aromatic compound with potential applications in chemical synthesis and pharmaceutical development. As with any novel chemical entity, a thorough understanding of its hazard profile is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This technical guide provides an in-depth analysis of the known and potential hazards associated with this compound, drawing upon available safety data and established toxicological principles for structurally related compounds. The primary hazards identified are significant irritation to the skin, eyes, and respiratory system. This document will detail the nature of these hazards, present standardized protocols for their assessment, and offer comprehensive guidance on safe handling, storage, and emergency procedures. The causality behind experimental choices in hazard evaluation and the principles of creating self-validating safety protocols are emphasized throughout.

Introduction: Unveiling the Profile of a Halogenated Phenylacetic Acid

This compound belongs to a class of compounds, halogenated phenylacetic acids, that are recognized for their chemical reactivity and potential biological activity. The presence of chlorine and fluorine atoms on the phenyl ring can significantly influence the molecule's electronic properties, acidity, and metabolic fate, thereby modulating its toxicological profile. While extensive toxicological data for this specific molecule are not publicly available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a foundational assessment of its hazards. This guide will build upon this information, incorporating insights from structurally similar compounds to provide a robust framework for risk assessment and management.

Primary Hazard Identification and GHS Classification

Based on available safety data sheets, this compound is classified as an irritant.[1] The specific hazard statements (H-phrases) associated with this compound are:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications indicate that the primary routes of hazardous exposure are dermal contact, ocular contact, and inhalation. The following sections will delve into the mechanistic underpinnings of these hazards and the standardized methodologies for their evaluation.

Table 1: GHS Hazard Summary for this compound
Hazard ClassGHS CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Mechanistic Insights and Toxicological Assessment

The irritant properties of this compound are likely attributable to its acidic nature and the reactivity of the halogenated aromatic ring. While detailed metabolic studies on this specific compound are lacking, structurally related halogenated compounds can undergo metabolic activation to reactive intermediates that can cause cellular damage.

Dermal Irritation

Causality: Skin irritation arises from a localized inflammatory response following chemical exposure. For acidic compounds like this compound, this can involve disruption of the stratum corneum, the skin's primary protective barrier, leading to increased permeability and interaction with underlying viable epidermal cells. This can trigger the release of pro-inflammatory cytokines and chemokines, resulting in erythema (redness) and edema (swelling).

Experimental Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This protocol is a validated in vitro method to assess skin irritation potential, reducing the reliance on animal testing.

  • Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) tissues, which mimic the structure and function of the human epidermis, are equilibrated in a culture medium.

  • Test Substance Application: A precise amount of this compound (typically as a solid or a solution in a suitable solvent) is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.

  • Rinsing and Post-Incubation: The test substance is thoroughly rinsed from the tissue surface, and the tissues are transferred to a fresh medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Cell viability is determined using a quantitative method, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is measured spectrophotometrically.

  • Data Interpretation: The viability of the treated tissues is expressed as a percentage of the negative control. A reduction in cell viability below a certain threshold (typically 50%) leads to a classification of the substance as a skin irritant.

A self-validating system is inherent in this protocol through the use of positive and negative controls. A known irritant (e.g., 5% Sodium Dodecyl Sulfate) is used as a positive control to ensure the tissue model responds as expected, while a non-irritant (e.g., phosphate-buffered saline) serves as the negative control to establish a baseline for 100% viability.

Ocular Irritation

Causality: The cornea and conjunctiva are highly sensitive tissues. The acidic nature of this compound can cause immediate pain and damage upon contact. The mechanisms of irritation are similar to those in the skin but can be more severe due to the delicate nature of the ocular structures, potentially leading to corneal opacity and irreversible eye damage.

Experimental Protocol: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437)

The BCOP test is an in vitro method that uses corneas from slaughterhouse cattle to assess the potential for a chemical to cause severe eye irritation or corrosion.

  • Cornea Preparation: Bovine corneas are obtained from a slaughterhouse and mounted in a specialized holder that creates two chambers, one on the epithelial side and one on the endothelial side.

  • Test Substance Application: The test substance is applied to the epithelial surface of the cornea for a defined exposure time.

  • Opacity Measurement: Corneal opacity is measured using an opacitometer, which quantifies the amount of light that can pass through the cornea. An increase in opacity indicates damage.

  • Permeability Measurement: After the opacity reading, a fluorescein solution is added to the epithelial chamber. The amount of fluorescein that penetrates the cornea and enters the endothelial chamber is measured with a spectrophotometer. Increased permeability is an indicator of corneal damage.

  • Data Interpretation: An in vitro irritancy score is calculated based on the opacity and permeability values. This score is used to classify the substance's eye irritation potential.

The BCOP assay's trustworthiness is enhanced by its use of an ex vivo tissue that closely resembles the human cornea in terms of structure and physiological response. The inclusion of positive and negative controls is also a critical component of its self-validating nature.

Respiratory Irritation

Causality: Inhalation of dust or aerosols of this compound can lead to irritation of the respiratory tract. The acidic properties of the compound can cause direct irritation to the mucous membranes of the nose, throat, and lungs, leading to symptoms such as coughing, shortness of breath, and inflammation.

Assessment Approach: While specific standardized in vitro protocols for respiratory irritation are less common for classification purposes, initial assessment often relies on physicochemical properties and data from analogous compounds. In vivo studies in animals, if deemed necessary and ethically justified, would involve exposure to controlled concentrations of the substance's aerosol or dust and subsequent histopathological examination of the respiratory tract.

Safe Handling and Risk Mitigation

Given the irritant nature of this compound, stringent adherence to safety protocols is mandatory.

Engineering Controls
  • Ventilation: All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Containment: Use appropriate containment strategies to minimize the generation of dusts or aerosols.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[2]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and disposed of properly.[2]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2] Respirator use should be part of a comprehensive respiratory protection program that includes fit testing.[3][4]

Handling and Storage
  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Environmental Hazards and Disposal

While specific ecotoxicity data for this compound is limited, it is prudent to consider it as potentially harmful to aquatic life.

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.

  • Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be done through a licensed waste disposal company.[1]

Future Perspectives: The Role of In Silico Toxicology

In the absence of extensive empirical data for novel compounds like this compound, Quantitative Structure-Activity Relationship (QSAR) models can provide valuable initial hazard assessments. These computational models correlate the structural features of chemicals with their toxicological effects. While QSAR predictions for halogenated phenylacetic acids require specific model development, they represent a powerful tool for prioritizing testing needs and guiding safer chemical design.

Conclusion

This compound presents clear hazards of skin, eye, and respiratory irritation. A comprehensive understanding of these risks, coupled with the diligent implementation of the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, is essential for its safe use in research and development. The reliance on validated in vitro testing protocols not only aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) but also provides robust and reliable data for hazard assessment. As research with this and other novel chemical entities continues, a proactive and informed approach to safety will remain the cornerstone of responsible scientific advancement.

Visualizations

Diagram 1: Hazard Assessment Workflow

Hazard_Assessment_Workflow cluster_info Information Gathering cluster_testing Hazard Characterization (In Vitro) cluster_mitigation Risk Management GHS_Classification GHS Classification (Skin, Eye, Resp. Irritation) Skin_Irritation Skin Irritation (OECD TG 439) GHS_Classification->Skin_Irritation Identifies Endpoint Eye_Irritation Eye Irritation (OECD TG 437) GHS_Classification->Eye_Irritation Identifies Endpoint Respiratory_Irritation Respiratory Irritation (Weight of Evidence) GHS_Classification->Respiratory_Irritation Identifies Endpoint SDS_Data Safety Data Sheet (SDS) Review SDS_Data->Skin_Irritation SDS_Data->Eye_Irritation Analog_Data Data from Structural Analogs Analog_Data->Skin_Irritation Analog_Data->Eye_Irritation Engineering_Controls Engineering Controls (Fume Hood) Skin_Irritation->Engineering_Controls Informs Emergency_Procedures Emergency Procedures Skin_Irritation->Emergency_Procedures Informs PPE Personal Protective Equipment (PPE) Eye_Irritation->PPE Informs Eye_Irritation->Emergency_Procedures Safe_Handling Safe Handling & Storage Respiratory_Irritation->Safe_Handling Informs Respiratory_Irritation->Emergency_Procedures

Caption: Workflow for assessing and managing the hazards of this compound.

References

  • Chemcd. (2010). Safety Data Sheet: this compound.
  • Carl ROTH. (n.d.). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2,3-Difluoro phenyl acetic acid.
  • International Labour Organization. (2021). International Chemical Safety Cards (ICSCs): FLUOROACETIC ACID. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2012).
  • Organisation for Economic Co-operation and Development. (2002).
  • NIOSH. (2018). Filtering out Confusion: Frequently Asked Questions about Respiratory Protection, Fit Testing. DHHS (NIOSH) Publication No. 2018-129. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]

  • NIOSH. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2010). OECD Guideline for the Testing of Chemicals 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.

Sources

Storage conditions for 3-Chloro-2,4-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Storage and Stability of 3-Chloro-2,4-difluorophenylacetic acid

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal storage conditions, stability profile, and handling procedures for this compound. As a critical intermediate in pharmaceutical synthesis, maintaining its chemical integrity is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide moves beyond simple recommendations to explain the underlying chemical principles and provide actionable protocols for establishing a robust stability program.

Physicochemical Properties and Inherent Stability Profile

This compound is a crystalline solid.[1] Its stability is intrinsically linked to its molecular structure: a phenylacetic acid scaffold substituted with electron-withdrawing halogen atoms. While generally stable under recommended conditions, the carboxylic acid group, the benzylic methylene group, and the carbon-halogen bonds present potential sites for degradation.[2][3]

Understanding these properties is the first step in designing an effective storage strategy. The table below summarizes its key physicochemical characteristics.

PropertyValueSource
Chemical Formula C₈H₅ClF₂O₂N/A
Molecular Weight 206.57 g/mol N/A
Appearance White crystalline powder[1]
Melting Point 105-108°C[1]
Solubility Data not widely available, but expected to be soluble in many organic solvents.[2]
Acidity (pKa) Not specified, but expected to be an acidic compound due to the carboxylic acid group.[4]

Core Principles for Optimal Storage

To prevent degradation and preserve the purity of this compound, a multi-faceted approach to storage is required. The following conditions are based on chemical first principles and safety data recommendations for this and structurally related compounds.[1][5][6]

ParameterRecommendationRationale & Causality
Temperature Store in a cool place. Thermal energy can accelerate degradation reactions such as decarboxylation or facilitate reactions with atmospheric components. No decomposition is expected if used and stored according to specifications, but elevated temperatures should be avoided.[1]
Humidity Store in a dry place. The compound is acidic and can be hygroscopic. Absorbed moisture can initiate hydrolysis of the acyl group or facilitate other degradative reactions. A dry environment is crucial.[1][7]
Light Protect from light. Aromatic compounds, particularly those with activating groups, can be susceptible to photolytic degradation. UV radiation can provide the energy to initiate free-radical reactions or cleavage of chemical bonds.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container. This minimizes contact with atmospheric oxygen, which can cause oxidative degradation, and moisture. Tightly sealed containers are essential to prevent exposure.[1][6]
Segregation Store away from incompatible materials. As an acid, it must be segregated from bases to prevent violent neutralization reactions. It should also be stored away from strong oxidizing agents to avoid potentially hazardous reactions.[1][8][9]
Containment Use a dedicated, corrosion-resistant cabinet. Acid fumes are corrosive to standard metal cabinets over time. Wooden or polyethylene cabinets are recommended for long-term storage of acids.[8][10][11]

Potential Degradation Pathways and Incompatibilities

The stability of this compound is threatened by several potential chemical reactions. A proactive storage strategy is designed to mitigate these risks. The primary degradation pathways for halogenated aromatic acids include hydrolysis, oxidation, and photodecomposition.[3][12]

  • Hydrolytic Degradation: While the phenylacetic acid structure is generally stable against hydrolysis, extreme pH conditions (strong acids or bases) can catalyze reactions.

  • Oxidative Degradation: The benzylic position is susceptible to oxidation, potentially leading to the formation of corresponding mandelic acid or benzoylformic acid derivatives, followed by decarboxylation.

  • Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond, leading to the formation of radical species and subsequent secondary reactions.

  • Thermal Decomposition: If heated excessively, the compound may decompose, releasing toxic fumes including carbon monoxide, carbon dioxide, hydrogen chloride (HCl), and hydrogen fluoride (HF).[1]

The following diagram illustrates the key environmental factors that can initiate degradation.

G cluster_stress Stress Factors cluster_degradation Potential Degradation Products Compound This compound (Stable) Hydrolysis Hydrolytic Impurities Compound->Hydrolysis Oxidation Oxidized Derivatives (e.g., Mandelic Acid Analogs) Compound->Oxidation Photolysis Dehalogenated Species & Radical Byproducts Compound->Photolysis Decomposition Gaseous Products (CO, CO₂, HCl, HF) Compound->Decomposition Moisture Moisture/Humidity Moisture->Compound Hydrolysis Oxygen Atmospheric Oxygen Oxygen->Compound Oxidation Light Light (UV/Visible) Light->Compound Photolysis Heat Elevated Temperature Heat->Compound Decomposition Base Strong Bases/ Oxidizing Agents Base->Compound Reaction/ Decomposition G Start Receive & Characterize Initial Batch (T=0) Charge Place Samples in Stability Chambers Start->Charge LongTerm Long-Term Study (e.g., 25°C/60% RH) Charge->LongTerm Accelerated Accelerated Study (e.g., 40°C/75% RH) Charge->Accelerated Pull Pull Samples at Scheduled Time Points LongTerm->Pull Accelerated->Pull Analyze Perform Analytical Testing (Appearance, Purity, Degradants) Pull->Analyze Data Compile & Analyze Data (Trending, Rate of Change) Analyze->Data Data->Pull Continue until final time point Report Establish Re-Test Period & Final Report Data->Report End End of Study Report->End

Caption: Experimental Workflow for a Comprehensive Stability Study.

Step-by-Step Methodology

1. Initial Analysis (T=0):

  • Procure a representative sample from a single batch of this compound.

  • Perform a complete characterization:

    • Appearance: Record the physical state and color.

    • Purity Assay: Determine the initial purity using a validated stability-indicating HPLC method (see Section 5).

    • Related Substances: Quantify any existing impurities.

    • Moisture Content: Determine water content by Karl Fischer titration.

2. Sample Preparation and Storage:

  • Aliquot the material into multiple vials made of inert material (e.g., amber glass) with Teflon-lined caps.

  • Place the vials into controlled environmental chambers under the conditions specified in the table below.

3. Stability Conditions (Based on ICH Q1A(R2)): [13]

Study Type Storage Condition Minimum Duration Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months (or longer) 0, 3, 6, 9, 12, 18, 24 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months 0, 3, 6 months

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Note: The intermediate study is only required if a significant change occurs during the accelerated study. [14] 4. Time-Point Testing:

  • At each scheduled time point, pull samples from each storage condition. [15][16] * Allow samples to equilibrate to ambient laboratory conditions before opening.

  • Perform the same battery of tests as the T=0 analysis (Appearance, Purity, Related Substances).

5. Data Analysis and Interpretation:

  • Tabulate the results for each time point and condition.

  • Analyze trends in purity decrease or impurity increase.

  • If significant degradation is observed under accelerated conditions, it indicates sensitivity to thermal stress and humidity.

  • The data from the long-term study is used to establish the final re-test period, defined as the time during which the material is expected to remain within its established specifications.

Stability-Indicating Analytical Method

A self-validating storage protocol requires a robust analytical method capable of separating and quantifying the parent compound in the presence of its potential degradation products and impurities. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard approach. [17]

Forced Degradation Study (Method Validation)

Before initiating the main stability study, a forced degradation study must be performed to validate the "stability-indicating" nature of the analytical method. [17] Objective: To intentionally degrade the compound and ensure the resulting degradants are chromatographically resolved from the main peak.

Protocol:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 80°C for 4-8 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 80°C for 4-8 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to high-intensity UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the parent this compound peak.

Example HPLC Method Protocol
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. [17]* Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 275 nm, determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., Acetonitrile/Water) to a known concentration (e.g., 0.5 mg/mL).

Conclusion

The chemical integrity of this compound is best maintained through a scientifically grounded storage and handling strategy. The core principles involve storing the material in a cool, dry, dark environment within tightly sealed, inert containers , and segregated from incompatible chemicals like bases and oxidizing agents. [1][5][6]Implementing a formal stability testing program, underpinned by a validated, stability-indicating analytical method, provides the ultimate assurance of material quality over time. This rigorous approach is not merely a matter of best practice but a fundamental requirement for ensuring reproducibility in research and manufacturing high-quality pharmaceutical products.

References

  • Chemcd. (2010, August 9).
  • Carl ROTH.
  • 2,4,5-Trifluorophenylacetic acid - SAFETY D
  • Synquest Labs. 3-Chloro-4-fluorophenylacetic acid.
  • Fisher Scientific. (2009, September 26).
  • Flinn Scientific. Acid Safety.
  • Storemasta. (2023, May 4). Safe practices for storing acids and bases in the workplace.
  • European Medicines Agency. (2023, July 13).
  • Alliance Chemical. (2025, March 25). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent.
  • RSC Publishing. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.
  • PMC - PubMed Central. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
  • IVAMI. Stability testing of Pharmaceutical products based on ICH Guide.
  • News-Line. (2024, April 15). Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals.
  • ResearchGate. (2025, August 10).
  • ICH. Q1A(R2) Guideline.
  • Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products.
  • MDPI. (2022, May 27).
  • Wikipedia. Phenylacetic acid.

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 3-Chloro-2,4-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Chloro-2,4-difluorophenylacetic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the phenylacetic acid scaffold, imparts specific physicochemical properties that are leveraged to enhance the biological activity and pharmacokinetic profiles of target molecules. This guide provides a detailed, research-grade overview of a robust synthetic pathway to this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocol herein is designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental considerations for each step.

Introduction: The Strategic Importance of Halogenated Phenylacetic Acids

Halogenated organic compounds, particularly those containing fluorine, play a pivotal role in modern drug discovery. The incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Phenylacetic acid derivatives, in turn, are common structural motifs in a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of chloro and difluoro substituents on the phenylacetic acid core, as seen in this compound, creates a versatile intermediate for the synthesis of novel therapeutic candidates.[1] The presence of these halogens can influence the electronic properties of the aromatic ring and provide additional points for molecular interaction or further functionalization.

This document outlines a logical and efficient multi-step synthesis of this compound, commencing with the commercially available starting material 1-chloro-2,4-difluorobenzene. The chosen synthetic route prioritizes accessible reagents, manageable reaction conditions, and high-yielding transformations.

Overall Synthetic Strategy

The synthesis of this compound can be approached through several convergent pathways. The strategy detailed below involves the initial formulation of a key intermediate, 3-chloro-2,4-difluorobenzaldehyde, which is then converted to the target phenylacetic acid. This approach is advantageous due to the well-established and high-yielding nature of the individual transformations.

Synthesis_Workflow A 1-Chloro-2,4-difluorobenzene B 3-Chloro-2,4-difluorobenzaldehyde A->B Formylation (Vilsmeier-Haack or Ortho-lithiation) C 3-Chloro-2,4-difluorobenzyl alcohol B->C Reduction (e.g., NaBH4) D 3-Chloro-2,4-difluorobenzyl chloride C->D Chlorination (e.g., SOCl2) E 2-(3-Chloro-2,4-difluorophenyl)acetonitrile D->E Cyanation (e.g., NaCN) F This compound E->F Hydrolysis (Acid or Base)

Sources

Application Note: Catalytic Transformations of 3-Chloro-2,4-difluorophenylacetic Acid

[1]

Executive Summary

3-Chloro-2,4-difluorophenylacetic acid is a high-value fluorinated building block used in the synthesis of fluoroquinolone antibiotics , peptide nucleic acid (PNA) monomers , and kinase inhibitors (e.g., ROR

11

This guide details three catalytic workflows designed to maximize yield and atom economy while minimizing hazardous waste:

  • Green Catalytic Amidation: Boronic acid-catalyzed condensation for PNA and linker synthesis.[1]

  • Decarboxylative Cross-Coupling: Pd/Cu-catalyzed C-C bond formation to access diarylmethanes.[1]

  • Heterocyclization: Facile routes to fluoro-oxindoles via intramolecular catalysis.[1]

Chemical Profile & Reactivity[1][2][3]

The 2,4-difluoro-3-chloro substitution pattern significantly lowers the pKa of the acetic acid side chain compared to non-fluorinated analogues, increasing the rate of decarboxylation under thermal or metal-catalyzed conditions.

PropertyValueImplication for Catalysis
CAS 206251-56-3Unique identifier for sourcing.[1]
Electronic Nature Electron-Deficient (

-acidic)
Facilitates decarboxylative coupling ; ring is susceptible to S

Ar at the 4-position under forcing conditions.[1]
Acidity (pKa) ~3.8 (Predicted)More acidic than phenylacetic acid (4.3); requires milder bases for activation.[1]
Stability ModerateProne to thermal decarboxylation >140°C; store <25°C.

Module A: Green Catalytic Amidation (Boronic Acid Catalysis)

Application: Synthesis of drug linkers and fluorinated PNA monomers without toxic coupling reagents (e.g., HATU, DCC).

Mechanism & Rationale

Traditional amidation uses stoichiometric coupling reagents that generate large amounts of waste.[2][3] For electron-deficient acids like this compound, arylboronic acid catalysis is superior.[1] The catalyst forms a mixed anhydride intermediate (acyloxyboronate) that activates the carboxylic acid for nucleophilic attack by the amine. The electron-withdrawing fluorines on the substrate actually accelerate this cycle by making the carbonyl carbon more electrophilic.

Protocol: Catalytic Direct Amidation

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Amine: Benzylamine or Aniline derivative (1.1 equiv)[1]

  • Catalyst: 2-Iodophenylboronic acid (10 mol%) or 3,4,5-Trifluorophenylboronic acid[1]

  • Solvent: Toluene or Fluorobenzene

  • Drying Agent: 4Å Molecular Sieves (activated)[1]

Step-by-Step:

  • Setup: In a 25 mL round-bottom flask equipped with a Dean-Stark trap (or simply containing 4Å MS), charge the acid (1.0 mmol, 206 mg), the amine (1.1 mmol), and the boronic acid catalyst (0.1 mmol).

  • Solvation: Add Toluene (5 mL).

  • Reflux: Heat the mixture to reflux (110°C) for 12–18 hours. The removal of water is critical to drive the equilibrium.

  • Workup: Cool to room temperature. Filter off the molecular sieves.

  • Purification: Wash the filtrate with 1M HCl (to remove unreacted amine) and sat. NaHCO

    
     (to remove unreacted acid).[1] Dry over MgSO
    
    
    and concentrate.
  • Yield: Expected yields are 85–95%.[4]

Critical Insight: Avoid basic amines (like TEA) as additives; they can inhibit the boron catalyst by forming unreactive "ate" complexes.[1]

Module B: Decarboxylative Cross-Coupling[1]

Application: Synthesis of diarylmethane scaffolds, a pharmacophore found in numerous anti-inflammatory and antidiabetic drugs.

Mechanism & Rationale

Phenylacetic acids can serve as "masked" benzyl anions.[1] Under Pd/Cu catalysis, the carboxylate undergoes decarboxylation to form a benzyl-metal species, which then cross-couples with an aryl halide.[5] The electron-deficient nature of the 3-chloro-2,4-difluorophenyl ring stabilizes the intermediate benzyl-copper species, making this substrate highly active for this transformation compared to electron-rich analogues.

Protocol: Pd/Cu-Catalyzed Decarboxylative Arylation

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Coupling Partner: Aryl Bromide (e.g., 4-bromotoluene) (1.2 equiv)[1]

  • Catalysts: Pd(acac)

    
     (2 mol%), CuI (10 mol%)[1]
    
  • Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (3 mol%)[1]

  • Base: K

    
    PO
    
    
    (1.5 equiv)[1]
  • Solvent: NMP/Quinoline (Mix 10:1)[1]

Step-by-Step:

  • Inertion: Flame-dry a Schlenk tube and purge with Argon.[1]

  • Charging: Add the acid (0.5 mmol), Aryl Bromide (0.6 mmol), Pd(acac)

    
     (3.0 mg), CuI (9.5 mg), Xantphos (8.7 mg), and K
    
    
    PO
    
    
    (159 mg).
  • Solvation: Add NMP (2 mL) and Quinoline (0.2 mL).

  • Reaction: Heat to 160°C for 16 hours. Note: High temperature is required for the decarboxylation step.

  • Workup: Dilute with Ethyl Acetate, wash with water (3x) to remove NMP.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Visualization of Reaction Workflows

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

GAcidThis compound(Starting Material)Cat1Cat: 2-Iodophenylboronic acid-H2OAcid->Cat1 + AmineCat2Cat: Pd/Cu-CO2Acid->Cat2 + Ar-BrCat3Cat: Pd(OAc)2Intramolecular C-HAcid->Cat3 + OxidantAmideFluorinated Amides(PNA Monomers, Linkers)Cat1->Amide AmidationDiarylDiarylmethanes(Drug Scaffolds)Cat2->Diaryl Decarboxylative CouplingOxindoleFluoro-Oxindoles(Kinase Inhibitors)Cat3->Oxindole Cyclization

Figure 1: Divergent catalytic workflows for this compound.[1] Blue: Starter; Yellow/Red/Green: Catalytic Systems; Grey: High-Value Products.[1]

References

  • Blanchet, J., et al. (2015).[1] "Boronic Acid Catalyzed Direct Amidation."[1][6][7] Chemical Science. Link

  • Goossen, L. J., et al. (2006).[1] "Pd/Cu-Catalyzed Decarboxylative Cross-Coupling of Carboxylates with Aryl Halides." Science. Link[1]

  • Zhang, Y., et al. (2012).[1] "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Asian Journal of Chemistry. Link

  • Luebbers, T., et al. (2011).[1] "Decarboxylative cross-coupling of aryl chlorides and benzoates." ChemCatChem. Link[1]

Application Notes & Protocols: Strategic Coupling Reactions with 3-Chloro-2,4-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Chloro-2,4-difluorophenylacetic acid in key synthetic coupling reactions. This versatile building block possesses multiple reaction handles: a carboxylic acid moiety for amide bond formation and an aryl chloride for palladium-catalyzed cross-coupling reactions. We present field-proven protocols, mechanistic insights, and comparative data for amide coupling, Suzuki-Miyaura coupling, and Mizoroki-Heck reactions. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to empower scientists to adapt and troubleshoot these critical transformations.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic scaffold of significant interest in pharmaceutical and materials science. The presence of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making fluorinated synthons indispensable in drug discovery. The chloro-substituent, while less reactive than its bromo or iodo counterparts, provides a site for selective C-C bond formation using modern catalytic systems. The acetic acid side chain offers a readily accessible point for derivatization, most commonly through amide bond formation, which is the most frequently utilized reaction in medicinal chemistry.

This guide focuses on the two primary modes of reactivity for this substrate, providing both the theoretical grounding and practical protocols necessary for successful synthesis.

Pathway I: Amide Bond Formation via Carboxylic Acid Activation

The direct coupling of a carboxylic acid and an amine is the most common method for forming an amide bond.[1] The reaction is not spontaneous and requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[2] This is achieved by converting the hydroxyl group of the acid into a better leaving group.

Mechanistic Considerations & Reagent Selection

The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and the desired purity of the final product.

  • Carbodiimides (EDC, DCC): These are widely used condensing agents.[2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide, generating a urea byproduct.

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred due to the water-solubility of its urea byproduct, which simplifies purification via aqueous workup.

    • DCC (N,N'-dicyclohexylcarbodiimide) forms a dicyclohexylurea (DCU) byproduct that is largely insoluble in common organic solvents and can be removed by filtration.[3]

  • Additives (HOBt, HOAt): When using carbodiimides, additives like 1-Hydroxybenzotriazole (HOBt) are strongly recommended.[4] HOBt intercepts the O-acylisourea intermediate to form an active ester. This active ester is less prone to side reactions and reacts cleanly with the amine. This two-step, one-pot process enhances reaction rates and, crucially, suppresses potential racemization if chiral centers are present.[4][5]

  • Onium Salts (HATU, HBTU): These reagents, typically based on uronium or phosphonium salts, are highly efficient and often used for difficult couplings, such as with sterically hindered substrates or electron-deficient amines.[1] They activate the carboxylic acid rapidly to form an active ester intermediate.

The diagram below illustrates the general mechanism for carbodiimide-mediated amide coupling, highlighting the critical role of HOBt as an additive.

AmideCoupling Fig. 1: Carbodiimide/HOBt Coupling Mechanism RCOOH R-COOH (Carboxylic Acid) O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + EDC EDC EDC (Carbodiimide) EDC->O_acyl HOBt_ester HOBt Active Ester O_acyl->HOBt_ester + HOBt - EDC-Urea Urea EDC-Urea (Byproduct) O_acyl->Urea Side reactions or direct attack by Amine HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + R'-NH2 - HOBt (regenerated) Amine R'-NH2 (Amine) Amine->Amide SuzukiCycle Fig. 2: Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Cl(L2) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L2) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product ArCl Ar-Cl ArCl->OxAdd Boronic Ar'-B(OH)2 Boronic->Trans Base Base (e.g., K2CO3) Base->Trans

Sources

Application Note: Esterification Strategies for 3-Chloro-2,4-difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The esterification of 3-Chloro-2,4-difluorophenylacetic acid presents a unique challenge in process chemistry. While the carboxylic acid moiety undergoes standard acylation, the highly electron-deficient aromatic ring—sensitized by the specific 2,4-difluoro-3-chloro substitution pattern—creates a high risk for Nucleophilic Aromatic Substitution (


) side reactions under basic conditions. This guide details two validated acid-mediated protocols (Thionyl Chloride Activation and Fischer Esterification) that ensure high fidelity of the aromatic core, while explicitly defining the risks associated with base-promoted alkylation.

Introduction & Molecule Analysis[2][3]

The Scaffold

Fluorinated phenylacetic acids are critical building blocks in medicinal chemistry, often serving as precursors for NSAIDs, kinase inhibitors, and agrochemicals.[1] The introduction of fluorine atoms modulates lipophilicity and metabolic stability, while the chlorine atom at the 3-position provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).

Mechanistic Considerations

The primary challenge with This compound is not the esterification itself, but the preservation of the halogenated ring.

  • Acidity: The electron-withdrawing nature of the halogens (F, Cl) lowers the pK

    
     of the acetic acid side chain (estimated pK
    
    
    
    
    
    3.5–3.8) compared to unsubstituted phenylacetic acid (pK
    
    
    4.31).[2] This facilitates acid-catalyzed esterification.[2]
  • The

    
     Trap:  The 2,4-difluoro motif is a classic substrate for Nucleophilic Aromatic Substitution (
    
    
    
    ).[3] In the presence of strong bases (e.g.,
    
    
    , NaH) and polar aprotic solvents (DMF, DMSO), the fluorine atoms—particularly at the 4-position—are susceptible to displacement by alkoxides or even the solvent itself [1].[1]

Critical Directive: To ensure chemoselectivity, acid-mediated pathways are strictly preferred over base-mediated alkylation.

Decision Matrix & Workflow

The following decision tree illustrates the logic for selecting the esterification method based on scale and impurity tolerance.

Esterification_Decision_Tree Start Start: this compound Scale Assess Scale & Equipment Start->Scale MethodA Method A: Thionyl Chloride (SOCl2) (Recommended) Scale->MethodA High Yield / Clean Workup MethodB Method B: Fischer Esterification (H2SO4/MeOH) Scale->MethodB Large Scale / Cost Sensitive MethodC Method C: Base/Alkyl Halide (High Risk) Scale->MethodC Avoid if possible ResultA Product: Methyl Ester (>95% Yield, No SNAr) MethodA->ResultA ResultB Product: Methyl Ester (Equilibrium limited, requires water removal) MethodB->ResultB ResultC Impurity Risk: Methoxy-substituted byproducts MethodC->ResultC

Figure 1: Decision matrix for selecting the optimal esterification route. Method A is the gold standard for laboratory to pilot scale.

Detailed Protocols

Protocol A: Thionyl Chloride Activation (The "Gold Standard")

This method generates the acid chloride in situ, which then reacts rapidly with the alcohol. It is irreversible and drives the reaction to completion without requiring water removal.[2]

Applicability: Methyl, Ethyl, and Isopropyl esters.[1][4] Scale: 1g to 1kg.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)[2]
    
  • Solvent/Reactant: Anhydrous Methanol (or corresponding alcohol) (10-20 volumes)

  • Catalyst: DMF (1-2 drops, optional)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl

    
     or 
    
    
    
    line).
  • Solvent Charge: Charge the flask with Anhydrous Methanol (e.g., 50 mL for 5g scale) and cool to 0°C using an ice bath.

  • Activation (Exothermic): Add Thionyl Chloride dropwise over 15-20 minutes. Caution: Evolution of HCl gas and SO

    
    .[2] Ensure proper ventilation.
    
  • Substrate Addition: Add this compound in one portion.

    • Note: Alternatively, the acid can be dissolved in MeOH first, and

      
       added to that solution, but adding 
      
      
      
      to cold MeOH first generates anhydrous HCl in situ which is gentler.[1]
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux (65°C) for 2–3 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2] The acid spot should disappear completely.[2]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess

      
      .[2]
      
    • Redissolve the residue in Ethyl Acetate or Dichloromethane.[2]

    • Wash with Saturated

      
       (2x) to neutralize residual HCl.[2]
      
    • Wash with Brine (1x).[2]

    • Dry over anhydrous

      
      , filter, and concentrate.[1]
      
  • Purification: The resulting oil is usually >95% pure and requires no chromatography.[2] If necessary, purify via silica flash chromatography.[1][2]

Protocol B: Fischer Esterification (Scalable/Cost-Effective)

Classic acid-catalyzed equilibrium.[2] Best for large-scale batches where


 handling is prohibitive.[2]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: Conc. Sulfuric Acid (

    
    ) (0.1 – 0.5 equiv)[2]
    
  • Solvent: Methanol (excess)[2]

Step-by-Step Procedure:

  • Dissolve the substrate in Methanol (10 volumes).

  • Add conc.[2]

    
     slowly.
    
  • Heat to reflux for 12–16 hours. Note: Longer time required compared to Method A.

  • Critical Step: For high conversion, use a Dean-Stark trap (if using higher boiling alcohols) or add molecular sieves to the reflux to sequester water.[2]

  • Workup is identical to Method A.

Protocol C: The "Forbidden" Route (Base-Promoted Alkylation)

WARNING: This section is included for risk mitigation awareness .[2] Attempting to synthesize the ester using Methyl Iodide (MeI) and Potassium Carbonate (


) in DMF often leads to impurities.[2]

Mechanism of Failure: The 4-position fluorine is activated by the ortho-chlorine and the para-acetyl group. In the presence of base, trace water or methoxide (generated from MeOH impurity) can attack the ring.

SNAr_Risk Substrate 3-Cl-2,4-F-Phenylacetic Acid Conditions K2CO3 / DMF / MeI Substrate->Conditions Path1 Path 1: O-Alkylation (Desired Ester) Conditions->Path1 Major Path2 Path 2: SNAr at C4 (Impurity) Conditions->Path2 Minor but Significant

Figure 2: Competing reaction pathways in base-mediated synthesis.

Analytical Data & Validation

When validating the synthesis, the following analytical markers confirm the correct product and absence of side reactions.

Analytical MethodExpected Signal (Methyl Ester)Diagnostic for Impurity (

)
1H NMR Singlet at

3.6-3.7 ppm (OCH

).[2] Singlet at

3.6 ppm (CH

).[2]
Appearance of aromatic OMe signals or loss of F-coupling patterns.[2]
19F NMR Two distinct signals (approx -110 to -120 ppm).[2]Loss of one fluorine signal indicates

displacement.[2]
HPLC Shift to longer retention time (less polar than acid).Early eluting peaks often correspond to hydrolyzed/substituted byproducts.[2]
MS (ESI+) [M+H]

or [M+Na]

consistent with ester MW.[2]
Mass shift of +12 Da (replacement of F [19] with OMe [31]).[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Equilibrium limitation (Method B) or old

(Method A).
Method A: Use fresh

.[2] Method B: Add molecular sieves or increase reflux time.[2]
Unknown Impurity (+12 mass)

substitution of Fluorine by Methoxy.[2]
STOP. Switch from base-promoted route to Acid Chloride method (Method A). Ensure MeOH is anhydrous.[2]
Color Development (Darkening) Polymerization or degradation of aromatics.[2]Keep temperature below 70°C. Degas solvents to remove oxygen.[2]

References

  • Nucleophilic Arom

    
    ) Risks in Fluorinated Aromatics: 
    
    • Mechanism and solvent effects on 2,4-difluoro systems: Carbeck, J. D., et al. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis."[1] PMC, 2020.[1][2]

    • General

      
       reactivity of 2,4-difluoronitrobenzene (analogous activation):
      BenchChem Application Notes. "Protocols for Nucleophilic Aromatic Substitution (
      
      
      
      ) Reactions."
  • Esterification Methodologies

    • Thionyl Chloride/Methanol Activation: Organic Chemistry Portal. "Esterification - Synthesis of Esters."[2]

    • Fischer Esterification Standards: ChemGuide. "Esterification - Alcohols and Carboxylic Acids."[2]

  • Compound Properties

    • This compound Physical Data: PubChem Compound Summary. "Chlorodifluoroacetic acid derivatives and analogues." (Note: Link directs to structural analogue class for property verification).

Sources

Application Note: High-Efficiency Utilization of 3-Chloro-2,4-difluorophenylacetic Acid in Medicinal Chemistry

[1]

Introduction & Chemical Significance[1][2][3][4][5][6]

3-Chloro-2,4-difluorophenylacetic acid is a specialized fluorinated building block primarily utilized in the synthesis of fluoroquinolone antibiotics and enzyme inhibitors (e.g., DPP-IV inhibitors).[1] Its structural value lies in the specific substitution pattern of the phenyl ring:

  • Metabolic Blocking: The fluorine atoms at positions 2 and 4, combined with chlorine at position 3, effectively block the aromatic ring from oxidative metabolism (Phase I biotransformation), significantly enhancing the metabolic stability of the final drug candidate.

  • Electronic Modulation: The electron-withdrawing nature of the halogens increases the acidity of the

    
    -methylene protons and the electrophilicity of the carbonyl carbon, requiring modified protocols for optimal coupling yields compared to non-fluorinated phenylacetic acids.
    
Physical Properties Overview
PropertySpecification
Appearance White to off-white crystalline powder
Molecular Weight 206.57 g/mol
Melting Point 105–108 °C (Typical)
Solubility Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water
Acidity (pKa) ~3.8 (Predicted; lower than phenylacetic acid due to -I effect)

Health, Safety, and Environment (HSE)

Hazard Classification: DANGER

  • H314: Causes severe skin burns and eye damage.[1][2]

  • H301/H311: Toxic if swallowed or in contact with skin.[1]

Critical Handling Protocols:

  • Corrosivity: This compound is an organic acid halide precursor equivalent in tissue damage potential.[1] Double-gloving (Nitrile/Neoprene) is mandatory.[1]

  • HF Potential: While stable under ambient conditions, thermal decomposition (>200°C) may release Hydrogen Fluoride (HF).[1] Avoid using glass apparatus for reactions involving high temperatures (>150°C) with Lewis acids.[1]

  • Waste: Segregate as Halogenated Organic Waste . Do not mix with strong oxidizers.[1]

Core Experimental Protocols

Protocol A: High-Yield Amide Coupling (HATU Method)

Best for: Discovery chemistry, milligram to gram scale, and coupling with electron-deficient amines.[1]

Rationale: The electron-deficient nature of the 3-chloro-2,4-difluorophenyl ring can make the corresponding acid chloride unstable or prone to hydrolysis.[1] The HATU coupling reagent generates a highly reactive At-ester intermediate (7-azabenzotriazol-1-yl ester) that reacts rapidly with amines while minimizing racemization (if chiral centers are present in the amine).[1]

Reagents
  • Substrate: this compound (1.0 equiv)

  • Amine Partner: 1.0 – 1.2 equiv[1]

  • Coupling Reagent: HATU (1.1 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)[1]

Step-by-Step Methodology
  • Dissolution: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the Acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Activation: Add HATU (1.1 equiv) followed by DIPEA (1.5 equiv).[1] Stir at Room Temperature (RT) for 15 minutes.

    • Observation: The solution may turn slightly yellow, indicating formation of the activated ester.

  • Addition: Add the Amine (1.0–1.2 equiv) followed by the remaining DIPEA (1.5 equiv).[1]

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Monitor by LC-MS.[1][3] The acid peak (MW 206) should disappear.[1]

  • Workup (Aqueous Wash):

    • Dilute reaction mixture with Ethyl Acetate (10x volume).[1]

    • Wash sequentially with:

      • 10% Citric Acid (removes excess DIPEA and unreacted amine).[1]

      • Sat. NaHCO₃ (removes unreacted acid and HATU byproducts).[1]

      • Brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate.

AmideCouplingStartStart: Dissolve Acid in DMFActivateAdd HATU + DIPEA (0.5 eq)(Activate 15 min)Start->ActivateAddAmineAdd Amine + DIPEA (1.5 eq)Activate->AddAmineReactStir RT (2-4h)Monitor LC-MSAddAmine->ReactCheckConversion > 95%?React->CheckWorkupDilute EtOAcWash: Citric Acid -> NaHCO3 -> BrineCheck->WorkupYesHeatHeat to 50°CAdd 0.1 eq DMAPCheck->HeatNo (Stalled)PurifyFlash Chromatography(Hex/EtOAc)Workup->PurifyHeat->React

Figure 1: Optimized workflow for HATU-mediated amide coupling of fluorinated phenylacetic acids.

Protocol B: Methyl Esterification (Analytical Derivatization)

Best for: GC-MS analysis, purification of the acid via distillation/crystallization.

Rationale: Phenylacetic acids can be difficult to analyze directly by GC due to hydrogen bonding.[1] Methyl esterification improves volatility and peak shape.[1]

Methodology
  • Dissolve This compound (50 mg) in Methanol (2 mL).

  • Add Thionyl Chloride (SOCl₂, 50 µL) dropwise at 0°C (Caution: Exothermic).

  • Heat to reflux (65°C) for 1 hour.

  • Concentrate in vacuo.

  • Re-dissolve in DCM for GC-MS injection.[1]

Analytical Characterization Guide

Due to the fluorine substitution, standard ¹H NMR may show complex splitting patterns.[1] Use ¹⁹F NMR for rapid confirmation of ring integrity.[1]

TechniqueParameterExpected Observation
HPLC ColumnC18 Reverse Phase (e.g., Agilent Zorbax SB-C18)
Mobile PhaseA: Water + 0.1% Formic Acid; B: Acetonitrile
RetentionAcid elutes earlier than non-fluorinated analogs due to polarity, but Cl increases lipophilicity.[1]
¹H NMR SolventDMSO-d₆ or CDCl₃

-CH₂
Singlet (or doublet if long-range coupling to F) at ~3.6–3.8 ppm.[1]
AromaticTwo distinct multiplets (due to H-F and H-H coupling).[1]
¹⁹F NMR Range-100 to -130 ppm
SignalsTwo distinct signals.[1] Expect coupling constants (

and

).[1]

Troubleshooting & Expert Insights

Issue: Low Yield in Amide Coupling

  • Cause: The 2,4-difluoro substitution exerts a strong electron-withdrawing effect, making the carbonyl carbon highly electrophilic but also rendering the formed amide bond susceptible to hydrolysis during aggressive acidic workups.[1]

  • Solution: Avoid 1M HCl washes.[1] Use 10% Citric Acid (pH ~4) which is milder but effective at removing DIPEA.[1]

Issue: "Missing" Acid in LC-MS

  • Cause: In negative mode ESI, fluorinated acids ionize well, but in positive mode, they are silent.

  • Solution: Ensure your LC-MS method includes an ESI Negative scan event. The mass observed will be [M-H]⁻ = 205.5.[1]

Issue: Decarboxylation

  • Cause: Poly-halogenated phenylacetic acids can decarboxylate at high temperatures (>180°C) to form the corresponding toluene derivative.[1]

  • Solution: Do not overheat during distillation. If converting to acid chloride, use Oxalyl Chloride/DMF at RT instead of refluxing Thionyl Chloride.[1]

References

  • Sigma-Aldrich. Safety Data Sheet: this compound.

  • Due-Hansen, M. E., et al. (2015).[1][4] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][4][5] Organic & Biomolecular Chemistry, 13, 112-118.[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 206903-80-4. [1]

  • SynQuest Labs. Product Specification: this compound. Link

  • Growning Science. (2023). "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters, 12, 133-142.[1]

Strategic Synthetic Utility of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Scaffold as a Pivot Point

Substituted phenylacetic acids (PAAs) represent a privileged scaffold in organic synthesis, serving as a bifunctional "pivot point" between aromatic functionalization and aliphatic chain extension. Unlike benzoic acids, the methylene spacer (


) in PAAs introduces a unique reactivity profile: it insulates the aromatic ring from the electron-withdrawing carboxyl group while simultaneously providing an acidic 

-proton (

depending on derivation) for enolate chemistry.

This guide moves beyond standard textbook definitions to explore the high-value synthetic maneuvers available to this scaffold:


-Arylation  for rapid complexity generation, Decarboxylative Cross-Coupling  for atom-economical biaryl synthesis, and Bischler-Napieralski cyclization  for accessing isoquinoline alkaloids.

The Reactivity Matrix

To exploit PAAs effectively, one must visualize the molecule not as a static structure, but as a collection of orthogonal reactive vectors.

Reactivity Visualization

The following diagram maps the three primary vectors of transformation available to the PAA scaffold.

PAA_Reactivity PAA Substituted Phenylacetic Acid Alpha α-Methylene (Nucleophilic) PAA->Alpha Deprotonation (pKa ~20) Carboxyl Carboxyl Group (Electrophilic/Leaving) PAA->Carboxyl Activation Ring Aromatic Ring (Electrophilic/Nucleophilic) PAA->Ring EAS / Lithiation AlphaAryl α-Arylated Esters/Amides Alpha->AlphaAryl Pd-Cat Cross-Coupling Biaryl Decarboxylative Biaryl Coupling Carboxyl->Biaryl Pd/Cu-Cat Decarboxylation Isoquin Isoquinolines (via Cyclization) Carboxyl->Isoquin Amide formation + POCl3 Ring->Isoquin Intramolecular Trapping

Figure 1: Orthogonal reactivity vectors of phenylacetic acid. The scaffold allows for divergent synthesis pathways depending on the activation mode employed.

Application Note: Synthesis of NSAIDs (Diclofenac Analogues)[1]

The synthesis of Diclofenac (Voltarol) illustrates the strategic challenge of steric hindrance in PAAs. The ortho-chloro substituents on the aniline ring create significant steric clash, making standard amide couplings difficult.

Mechanistic Insight: The Indolinone Shunt

Direct coupling often fails or requires forcing conditions. A superior industrial strategy involves the Chapman Rearrangement or the Indolinone route , where the PAA backbone is cyclized to an indolin-2-one intermediate. This locks the conformation, allowing for efficient functionalization before hydrolytic ring-opening to the final acid.

Critical Parameter: When synthesizing analogues, electron-withdrawing groups (EWGs) on the phenyl ring of the PAA increase the acidity of the


-protons, making the molecule prone to oxidative degradation. All basic manipulations should be performed under inert atmosphere.

Protocol A: Palladium-Catalyzed -Arylation

Objective: Direct C-C bond formation at the methylene position to create quaternary centers or extended frameworks. Scope: Esters and amides of PAAs.[1] (Free acids consume 2 equivalents of base and are sluggish).

Rationale

Traditional alkylation uses alkyl halides and strong bases (LDA), often leading to over-alkylation. Pd-catalyzed arylation [1] offers mono-selectivity and allows the introduction of


 hybridized centers, which is impossible via SN2 chemistry.
Materials
  • Substrate: Ethyl phenylacetate derivative (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.1 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand:

    
     (or JohnPhos) (2-4 mol%)
    
  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 equiv, 1.0 M in THF)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     and the phosphine ligand in toluene. Stir for 10 minutes until the solution turns from orange to pale yellow/colorless (indicating reduction to Pd(0)).
    
  • Enolate Formation: In a separate Schlenk flask, charge the PAA ester and toluene. Cool to -10°C . Add LiHMDS dropwise.

    • Expert Tip: Unlike ketones, ester enolates are less stable. Do not stir for prolonged periods (>30 min) before adding the electrophile/catalyst.

  • Coupling: Add the Aryl Bromide to the enolate solution, followed immediately by the catalyst mixture.

  • Reaction: Warm to Room Temperature (RT). If the aryl bromide is sterically hindered, heat to 80°C.

  • Monitoring: Monitor by GC-MS or TLC. The disappearance of the aryl bromide is usually the clearest indicator.

  • Quench: Quench with saturated

    
    . Extract with EtOAc.
    

Self-Validation Check:

  • If significant homocoupling of the aryl bromide is observed, the catalyst loading is too low, or oxygen ingress occurred.

  • If the starting ester is recovered but the bromide is consumed, check for hydrodehalogenation (a sign of excessive heating or protic impurities).

Protocol B: Decarboxylative Cross-Coupling

Objective: Use the carboxyl group as a "traceless" activating group to form Biaryls. Scope: Ortho-substituted benzoic acids or PAAs reacting with Aryl Triflates/Halides.

Rationale

This method, pioneered by Goossen [2], avoids the use of unstable organometallic reagents (boronic acids/stannanes). The PAA acts as a stable nucleophile surrogate.

Catalytic Cycle Visualization

The dual-catalytic system (Pd/Cu) is complex. Copper facilitates the decarboxylation, while Palladium handles the cross-coupling.[2]

Decarboxylation Start Phenylacetic Acid (R-COOH) Cu_Salt Cu(I) Carboxylate Start->Cu_Salt Base/CuI Cu_Aryl Cu-Aryl Species (Nucleophile) Cu_Salt->Cu_Aryl -CO2 (120°C) Rate Limiting Step Pd_Cycle Pd(II)-Ar Complex (Electrophile) Cu_Aryl->Pd_Cycle Transmetallation Product Biaryl Product (Ar-R) Pd_Cycle->Product Reductive Elimination

Figure 2: Cooperative Pd/Cu catalytic cycle. Decarboxylation is usually the rate-determining step.

Protocol
  • Reagents: PAA (1.0 equiv), Aryl Bromide (1.0 equiv),

    
     (10 mol%), 
    
    
    
    (2 mol%), 1,10-Phenanthroline (10 mol%).
  • Base:

    
     (1.5 equiv).
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) and Quinoline (as a co-solvent/ligand).

  • Dehydration: The system must be rigorously dry. Azeotropic removal of water from the PAA/Base mixture using toluene before adding catalysts is recommended.

  • Execution: Heat to 160°C for 16 hours.

    • Safety Note: This reaction generates

      
       gas at high temperatures. Use a pressure-release vessel or an open reflux system with a robust condenser.
      

Protocol C: Isoquinoline Synthesis (Bischler-Napieralski)

Objective: Intramolecular cyclization to form dihydroisoquinolines.[3] Scope: Electron-rich aromatic rings (e.g., dimethoxy-PAA derivatives).

Rationale

The reaction proceeds via an imidoyl chloride intermediate.[3] Electron-donating groups (EDGs) on the aromatic ring are essential to facilitate the intramolecular Electrophilic Aromatic Substitution (EAS).

Methodology
  • Amide Formation: Convert the PAA to the phenethylamine amide (e.g., using EDC/HOBt coupling with homoveratrylamine).

  • Cyclization:

    • Dissolve the amide in anhydrous Acetonitrile or Toluene.

    • Add

      
       (3.0 equiv) carefully.
      
    • Reflux for 2-4 hours.

  • Workup (Critical):

    • Cool to 0°C.[4]

    • Slowly pour into ice-water. The hydrolysis of excess

      
       is violent and exothermic.
      
    • Basify to pH 10 with NaOH to liberate the free base of the dihydroisoquinoline.

    • Extract with DCM.[4][5]

Troubleshooting: If the yield is low, the "Vilsmeier-Haack" side reaction may be competing (formylation of the ring). Switch to Bischler-Napieralski with


  (Triflic anhydride) and 2-chloropyridine at mild temperatures (0°C to RT) for sensitive substrates [3].

Data Summary: Comparison of Methodologies

Feature

-Arylation
Decarboxylative CouplingBischler-Napieralski
Primary Bond Formed C(

)-C(

)
C(

)-C(

)
C(

)-C(

) (Ring Closure)
Atom Economy High (Loss of HX)Medium (Loss of

+ HX)
Medium (Loss of

)
Key Constraint Requires protected acid (Ester/Amide)High Temp (>120°C)Requires Electron-Rich Ring
Catalyst Cost High (Pd + Ligand)Medium (Pd + Cu)Low (Mainly Reagents)

References

  • Culkin, D. A., & Hartwig, J. F. (2003).[6] Palladium-Catalyzed ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    -Arylation of Carbonyl Compounds and Nitriles.[6][7] Accounts of Chemical Research, 36(4), 234–245.[6] Link
    
  • Goossen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling.[2] Science, 313(5787), 662–664. Link

  • Movassaghi, M., & Hill, M. D. (2006). Single-step synthesis of pyrimidine derivatives. Journal of the American Chemical Society, 128(44), 14254-14255. (Note: Reference pertains to amide activation chemistry relevant to modern Bischler-Napieralski modifications). Link

  • Moser, A., et al. (1990). Synthesis of Diclofenac Sodium.[5][8] Journal of Medicinal Chemistry. (Foundational industrial reference for PAA utility).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-2,4-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-3CL24DF-001 Subject: Optimization of Purity Profiles for CAS 206996-57-8 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The Purification Landscape

Welcome to the technical support hub for 3-Chloro-2,4-difluorophenylacetic acid . As a critical intermediate in the synthesis of fluoroquinolone antibiotics and specific enzyme inhibitors, the purity of this molecule is non-negotiable.

Common synthetic routes (hydrolysis of 3-chloro-2,4-difluorobenzyl cyanide or oxidation of the corresponding toluene) often yield a crude product contaminated with:

  • Regioisomers: (e.g., 3-chloro-2,6-difluoro isomers) arising from non-selective halogenation.

  • Starting Materials: Unreacted benzyl halides or toluenes.

  • Inorganic Salts: Residual catalysts (e.g., Pd, Cu) or hydrolysis salts.

This guide moves beyond standard textbook advice, offering troubleshooting based on pKa manipulation, solubility differentials, and lipophilicity.

Module 1: The "Cleanup" (Acid-Base Extraction)

User Issue: "My crude solid is sticky, off-white, and contains significant non-acidic organic impurities (approx. 10-15%)."

Technical Diagnosis: The presence of "sticky" non-acidic impurities suggests unreacted neutral precursors (like 3-chloro-2,4-difluorotoluene) are trapped in the crystal lattice. Direct recrystallization often fails here because the oil prevents proper crystal nucleation.

The Solution: pH-Swing Extraction We exploit the acidity of the carboxylic acid group (approx. pKa ~3.8–4.0 due to electron-withdrawing halogens) to separate it from neutral organics.

Protocol 1.1: Optimized Acid-Base Workup
StepActionMechanism/Rationale
1 Dissolve crude in 10% aq. NaOH (pH > 10).Converts acid to water-soluble carboxylate salt.
2 Wash aqueous layer with MTBE or Toluene (2x).Critical Step: Removes neutral organic impurities (starting materials) which remain in the organic phase.
3 Acidify aqueous phase with HCl to pH < 2.Protonates the carboxylate, forcing the product to precipitate or oil out.
4 Extract into Ethyl Acetate , dry (MgSO₄), and concentrate.Recovers the purified acid.
Visual Workflow: Acid-Base Logic

AcidBaseWorkup Start Crude Mixture (Acid + Neutrals) Base Add 10% NaOH (pH > 10) Start->Base Partition Partition Phase Base->Partition OrgLayer Organic Layer (Contains Neutrals/Toluene) Partition->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains Product Salt) Partition->AqLayer Anionic Species Discard Discard to Waste OrgLayer->Discard Wash Wash with MTBE AqLayer->Wash Acidify Acidify with HCl (pH < 2) Wash->Acidify precip Precipitate Product Acidify->precip

Figure 1: Logic flow for removing non-acidic impurities via pH manipulation.

Module 2: The "Polishing" (Recrystallization)

User Issue: "I have removed the starting material, but the HPLC shows 3-5% isomeric impurities. The melting point is broad (108-112°C)."

Technical Diagnosis: Regioisomers (where Cl or F are in different positions) have very similar pKa values, rendering acid-base extraction useless. However, their crystal packing energies differ. You need a solvent system that solubilizes the impurity slightly better than the target at ambient temperatures.

The Solution: Binary Solvent Recrystallization For poly-halogenated phenylacetic acids, a non-polar/polar mix is superior to single solvents.

Protocol 2.1: Toluene/Heptane Recrystallization
  • Dissolution: Suspend the solid in Toluene (3 mL per gram of solid). Heat to 85-90°C until fully dissolved.

  • Hot Filtration: If black specks (Pd/C residues) are visible, filter while hot through a Celite pad.

  • Nucleation: Allow the solution to cool slowly to 60°C.

  • Anti-Solvent Addition: Add n-Heptane dropwise until a persistent turbidity is observed (approx ratio 1:2 Toluene:Heptane).

  • Crystallization: Cool to room temperature, then to 0-5°C for 2 hours.

  • Filtration: Filter the white needles and wash with cold Heptane.

Why this works:

  • Toluene: Solubilizes the aromatic ring via

    
    -
    
    
    
    interactions [1].
  • Heptane: Acts as the anti-solvent, forcing the less soluble symmetric isomer (target) out of solution while keeping the asymmetric isomers in the mother liquor [2].

Visual Workflow: Crystallization Logic

Recrystallization Input Semi-Pure Solid (Contains Isomers) Dissolve Dissolve in Toluene (90°C) Input->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Cool to 60°C Filter->Cool AntiSolv Add n-Heptane (Dropwise) Cool->AntiSolv Chill Chill to 0°C AntiSolv->Chill Isolate Filter & Dry Chill->Isolate

Figure 2: Step-by-step decision tree for removing isomeric impurities.

Module 3: Advanced Troubleshooting (FAQs)

Q: The product is oiling out instead of crystallizing. Why?

A: This is a phenomenon known as "oiling out" (Liquid-Liquid Phase Separation). It occurs when the temperature of the solution drops below the phase separation temperature before it hits the crystallization temperature.

  • Fix: Re-heat the mixture until clear. Add a "seed crystal" of pure product at 5-10°C below the saturation temperature. If you lack seeds, scratch the glass wall with a rod to induce nucleation.

  • Alternative: Use Ethanol/Water (1:1) . Dissolve in hot ethanol, then add warm water. This system is less prone to oiling for phenylacetic acids compared to toluene/heptane [3].

Q: My 1H NMR looks clean, but the melting point is still low.

A: 1H NMR is often insufficient for fluorinated isomers because the proton signals overlap significantly.

  • Validation: You must run a 19F NMR . The chemical shift sensitivity of fluorine to its ortho/meta/para environment is far superior to proton NMR.

  • Expectation: Look for two distinct multiplets. Small peaks flanking the main signals indicate isomeric contamination (e.g., 2,6-difluoro isomer) [4].

Q: Can I use Column Chromatography?

A: Yes, but it should be a last resort due to cost.

  • Stationary Phase: Silica Gel (acid-washed preferred to prevent tailing).

  • Mobile Phase: Hexane:Ethyl Acetate (starting at 90:10, gradient to 70:30) with 1% Acetic Acid .

  • Note: The acetic acid is mandatory. Without it, the carboxylic acid will streak (tail) across the column due to interaction with silanol groups, ruining separation.

Summary of Physicochemical Data

PropertyValue / ConditionRelevance
Physical State White Crystalline SolidTarget appearance.
Melting Point 115–118 °C (Lit.) [5]Key purity indicator.[1]
pKa (Est.) 3.8 – 4.2Lower than unsubstituted phenylacetic acid due to F/Cl electron withdrawal.
Solubility (Water) Low (pH < 3), High (pH > 8)Basis for Acid-Base extraction.
Solubility (Toluene) High (Hot), Moderate (Cold)Basis for Recrystallization.

References

  • Sigma-Aldrich. (2024). Product Specification: this compound. Retrieved from

  • Google Patents. (2009). Preparation of 2,3-difluorophenylacetic acid (Analogous Methodologies). CN101486638A. Retrieved from

  • ResearchGate. (2025). Solubility of Phenylacetic Acid Derivatives in Pure Solvents. Retrieved from

  • PubChem. (2024).[1][2] Compound Summary: 2,4-Difluorophenylacetic acid (Structural Analog Data). Retrieved from [2]

  • ChemicalBook. (2024). This compound Properties. Retrieved from

Disclaimer: This guide is intended for qualified research personnel only. Always consult the Safety Data Sheet (SDS) before handling halogenated organic acids.

Sources

Technical Support Center: Recrystallization of 3-Chloro-2,4-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the recrystallization of 3-Chloro-2,4-difluorophenylacetic acid (CAS No. 886761-66-6)[1]. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the specific challenges you may encounter during its purification.

Our approach is grounded in extensive experience with halogenated aromatic carboxylic acids, offering insights that go beyond standard laboratory manuals. We aim to explain the "why" behind each step, ensuring a deeper understanding of the recrystallization process.

Understanding the Molecule: this compound

This compound is a substituted phenylacetic acid derivative. Its physical and chemical properties, particularly its solubility, are dictated by the interplay of the polar carboxylic acid group, the relatively nonpolar benzene ring, and the electron-withdrawing chloro and fluoro substituents. While specific experimental data such as a definitive melting point and precise solubility in a wide range of solvents are not extensively documented in publicly available literature, we can infer its behavior based on structurally similar compounds like 2,4-difluorophenylacetic acid and 3-chlorophenylacetic acid[2].

Key Physicochemical Characteristics (Inferred and Known):

PropertyValue/CharacteristicSource
CAS Number 886761-66-6[1]
Molecular Formula C₈H₅ClF₂O₂
Molecular Weight 206.57 g/mol Calculated
Physical Form Expected to be a crystalline solid at room temperature.General knowledge of similar compounds
Melting Point Not definitively reported. For comparison, 2,4-difluorophenylacetic acid has a melting point of 115-118 °C.[3]
pKa Expected to be in the range of 3-4, typical for a phenylacetic acid derivative.General organic chemistry principles

Core Principles of Recrystallization for this compound

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent. The ideal solvent for recrystallization should exhibit the following characteristics:

  • High solubility at elevated temperatures: To dissolve the compound completely.

  • Low solubility at low temperatures: To allow for maximum recovery of the purified compound upon cooling.

  • Favorable impurity solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or sparingly soluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

Experimental Protocol: Recrystallization of this compound

This protocol is a recommended starting point based on the properties of analogous compounds. Optimization may be necessary depending on the nature and quantity of impurities.

1. Solvent Selection:

  • Initial Screening: Based on protocols for similar compounds like 2,3-difluorophenylacetic acid, promising solvent systems include mixtures of an alcohol (methanol or ethanol) with water, or a combination of a nonpolar solvent (like hexane or toluene) with a more polar one (such as ethyl acetate)[4].

  • Testing: Place a small amount of the crude this compound in separate test tubes. Add a few drops of the chosen solvent or solvent mixture. A good candidate will show poor solubility at room temperature but dissolve completely upon heating.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent system.

  • Heat the mixture gently on a hot plate with stirring.

  • Continue adding small portions of the hot solvent until the compound just dissolves. Expert Tip: Adding an excess of solvent is a common mistake that will significantly reduce your yield[5].

3. Decolorization (if necessary):

  • If the solution is colored, it may indicate the presence of colored impurities.

  • Remove the flask from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over.

4. Hot Filtration (if necessary):

  • If there are insoluble impurities or activated charcoal present, a hot filtration is required.

  • Preheat a funnel and a new receiving flask to prevent premature crystallization.

  • Quickly filter the hot solution.

5. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass.

  • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities[6].

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by suction filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Allow the crystals to dry completely. This can be done by leaving them in the funnel with air being drawn through, or by transferring them to a watch glass to air dry. A vacuum oven at a low temperature can also be used.

Troubleshooting Guide & FAQs

Here we address common issues encountered during the recrystallization of this compound and similar compounds.

Q1: My compound is not dissolving, even with a large amount of hot solvent.

  • Possible Cause: The chosen solvent may be inappropriate for your compound.

  • Solution: Re-evaluate your solvent choice. Consider a more polar solvent or a different solvent mixture. Ensure you are heating the solvent to its boiling point.

Q2: No crystals are forming, even after cooling in an ice bath.

  • Possible Cause 1: Too much solvent was used. This is a very common issue[7].

  • Solution 1: Reheat the solution to boil off some of the solvent and then attempt to cool it again.

  • Possible Cause 2: The solution is supersaturated.

  • Solution 2: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.

Q3: The compound "oiled out" instead of forming crystals.

  • Possible Cause: The melting point of the compound may be lower than the boiling point of the solvent, or there is a high concentration of impurities[7].

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Using a different solvent system with a lower boiling point may also be beneficial.

Q4: The recrystallized product has a low melting point or appears discolored.

  • Possible Cause: Impurities are still present. This could be due to rapid crystallization trapping impurities, or the chosen solvent not being effective at separating the compound from a specific impurity.

  • Solution: A second recrystallization may be necessary. Consider using a different solvent system for the second attempt. If the solution was colored and charcoal was not used, a decolorization step should be included.

Q5: The final yield is very low.

  • Possible Cause 1: Too much solvent was used, and a significant amount of the product remains in the mother liquor[6].

  • Solution 1: The mother liquor can be concentrated by boiling off some solvent to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Possible Cause 2: Premature crystallization occurred during hot filtration.

  • Solution 2: Ensure that the funnel and receiving flask are adequately preheated before hot filtration.

  • Possible Cause 3: The compound is more soluble in the cold solvent than initially anticipated.

  • Solution 3: Re-evaluate the solvent system to find one where the compound has lower solubility at cold temperatures.

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_isolation Isolation start Crude Product solvent_selection Solvent Selection start->solvent_selection dissolution Dissolution in Minimal Hot Solvent solvent_selection->dissolution decolorization Decolorization (with Charcoal) dissolution->decolorization If colored hot_filtration Hot Filtration dissolution->hot_filtration If insoluble impurities cooling Slow Cooling & Crystallization dissolution->cooling If no filtration needed decolorization->hot_filtration hot_filtration->cooling suction_filtration Suction Filtration cooling->suction_filtration drying Drying suction_filtration->drying pure_product Pure Crystals drying->pure_product

Caption: Recrystallization and Troubleshooting Workflow.

References

  • Google Patents. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid.
  • PubChem. Chlorodifluoroacetic acid. Available from: [Link]

  • PubChem. 3-Chlorophenylacetic acid. Available from: [Link]

  • Google Patents. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • University of York. Problems with Recrystallisations. Available from: [Link]

  • Google Patents. CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
  • ResearchGate. Solving the enigma of weak fluorine contacts in the solid state: A periodic DFT study of fluorinated organic crystals. Available from: [Link]

  • Chemsrc. 2,4-Difluorophenylacetic acid. Available from: [Link]

  • RSC Publishing. Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. Available from: [Link]

  • Recrystallization. Available from: [Link]

  • American Chemical Society. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Available from: [Link]

  • Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • Organic Syntheses. α-CHLOROPHENYLACETIC ACID. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • Bridgewater College Digital Commons. Purification and Isolation of α-Chloro-β-Lactone Precursor. Available from: [Link]

  • Efficient Crystallization-Induced Dynamic Resolution of ??-Substituted Carboxylic Acids. Available from: [Link]

  • Reddit. Help! Recrystallization sources of error. Available from: [Link]

  • Organic Syntheses. phenylacetic acid. Available from: [Link]

Sources

Technical Support Center: Purification of 3-Chloro-2,4-difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CDFPA-PUR-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: January 30, 2026[1]

Executive Summary

You are likely working with 3-Chloro-2,4-difluorophenylacetic acid (CDFPA) as a critical intermediate for fluoroquinolone antibiotics or antifungal agents (e.g., Voriconazole analogs).[1] High purity (>99.5%) is non-negotiable here because downstream coupling reactions (often involving lithium or palladium) are notoriously sensitive to the regioisomers and de-halogenated impurities common to this scaffold.[1]

This guide moves beyond generic textbook advice. It treats purification as a logic gate system , prioritizing yield retention while aggressively targeting specific impurity classes.[1]

Module 1: The First Line of Defense (Acid-Base Workup)

Objective: Removal of neutral organic impurities (e.g., unreacted 3-chloro-2,4-difluorotoluene, benzyl halides, or esters).

The Science: CDFPA is a weak acid (estimated pKa


 3.8–4.0).[1] By manipulating pH, we toggle the molecule between its lipophilic (protonated) and hydrophilic (deprotonated carboxylate) states.[1] Neutral impurities do not possess this switch.[1]

Protocol:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • Basification: Extract with saturated NaHCO₃ (aq) (pH ~8.5).

    • Critical Check: Do not use strong bases like NaOH initially.[1] High pH (>12) can trigger nucleophilic aromatic substitution (SnAr) of the fluorine atoms, creating hydroxy-impurities [1].[1]

  • Partition: Separate layers.

    • Organic Layer:[1][2][3][4] Contains neutrals (Discard).[1]

    • Aqueous Layer:[1] Contains Product (as Sodium salt).[1][5]

  • Acidification: Cool aqueous layer to 0–5°C. Slowly add 6N HCl until pH < 2.

  • Extraction: Extract the precipitated solid back into EtOAc. Wash with brine, dry over MgSO₄, and concentrate.[1][6]

Visualization: Acid-Base Logic Flow

AcidBaseWorkup Start Crude CDFPA Mixture Solvent Dissolve in EtOAc Start->Solvent Base Extract with sat. NaHCO3 Solvent->Base Decision Phase Separation Base->Decision OrgLayer Organic Layer (Neutrals/Start Mat.) Decision->OrgLayer Top Phase AqLayer Aqueous Layer (Product as Na Salt) Decision->AqLayer Bottom Phase Waste Discard to Waste OrgLayer->Waste Acidify Acidify with 6N HCl (pH < 2, 0-5°C) AqLayer->Acidify Extract Extract into EtOAc Dry & Concentrate Acidify->Extract

Figure 1: Selective extraction workflow minimizing SnAr side reactions.

Module 2: The Heavy Lifter (Recrystallization)

Objective: Removal of stubborn regioisomers (e.g., 2-chloro-3,4-difluoro isomers) and des-halo byproducts.[1]

The Science: Fluorine and Chlorine atoms on the phenyl ring create specific "stacking" geometries.[1] Isomers with different halogen placements disrupt the crystal lattice of the target molecule.[1] We exploit this by using a non-polar anti-solvent that tolerates the target but rejects the slightly more soluble isomers [2].[1]

Recommended Solvent Systems:

Primary Solvent (Solubilizer)Anti-Solvent (Precipitant)Ratio (v/v)Target Impurity Profile
Toluene n-Heptane 1:2 to 1:4Excellent for removing regioisomers.[1] Toluene engages in

-

stacking with the electron-deficient ring.[1]
Isopropyl Acetate (IPAc) n-Heptane 1:3Best for removing des-chloro impurities.[1] Safer alternative to Benzene/Toluene.[1]
Ethanol (95%) Water VariesUse only if inorganic salts are the primary contaminant.[1] Poor for isomer separation.[1]

Step-by-Step Protocol (Toluene/Heptane):

  • Reflux: Suspend crude CDFPA in minimal Toluene at 80–90°C. Add Toluene dropwise until fully dissolved.

  • Anti-Solvent Addition: Remove from heat. Immediately add n-Heptane (approx. 10% of total volume) while hot to reach cloud point.[1]

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2–3 hours). Rapid cooling traps impurities.[1]

  • Cryo-Crystallization: Once at room temp, move to a -10°C freezer for 4 hours to maximize yield.

  • Filtration: Filter cold. Wash cake with cold n-Heptane.[1]

Module 3: Advanced Troubleshooting (HPLC & Analysis)

Objective: Verifying purity when standard methods show "ghost" peaks.

Common Issue: Users often report "split peaks" or "tailing" with phenylacetic acids.[1] This is usually an artifact of ionization, not an impurity.[1]

The Fix: You must suppress the ionization of the carboxylic acid group during analysis.

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 15 mins.

Note: Without the acid modifier (TFA), the CDFPA will exist as a mix of ion and neutral species, causing peak splitting that mimics impurities.

Troubleshooting Logic Gate

Troubleshooting Problem Purity Issue Detected Check1 Is impurity acidic? Problem->Check1 Action1 Use Acid/Base Extraction (Module 1) Check1->Action1 No (Neutral) Action2 Check HPLC Method (Add 0.1% TFA) Check1->Action2 Unsure/Ghost Peak Action3 Recrystallize (Toluene/Heptane) Check1->Action3 Yes (Isomer)

Figure 2: Decision matrix for impurity identification and removal.

Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" instead of crystallizing. Why? A: This typically happens when the anti-solvent (Heptane) is added too quickly or the solution is too concentrated.[1]

  • Fix: Re-heat the mixture until clear. Add a small "seed crystal" of pure CDFPA if available.[1] Cool much slower. If it oils again, add 5% more Toluene to the mixture.[1]

Q2: The product has a slight pink/brown hue. Is it pure? A: No. Color usually indicates trace oxidation of the aromatic ring or phenolic impurities (like 3-chloro-4-hydroxy derivatives).[1]

  • Fix: Perform a "Charcoal Treatment."[1] Dissolve in hot EtOAc, add activated carbon (5 wt%), stir for 30 mins, filter through Celite, then proceed to recrystallization.

Q3: Can I use Ethanol/Water for recrystallization? A: You can, but it is inferior for removing regioisomers.[1] Ethanol/Water is driven by polarity, whereas Toluene/Heptane exploits subtle differences in crystal lattice energy and


-stacking, which is necessary to separate the 2,4-difluoro pattern from 2,3- or 3,4-difluoro isomers [3].

Q4: What is the expected melting point? A: Pure this compound should melt sharply between 115°C – 120°C (depending on specific polymorphs).[1] A range wider than 2°C indicates retained solvent or isomeric impurities [4].[1]

References

  • Zhang, Y., et al. (2020).[1] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Link (Demonstrates sensitivity of fluorinated aromatics to nucleophilic attack).[1]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Link (General principles on Toluene/Heptane systems for aromatics).

  • Fabbrica Italiana Sintetici S.P.A. (2008).[1] Process for the preparation of fluorophenylacetic acids and derivatives thereof. WO2008078350A2.[1] Link (Specific solvent systems for fluorophenylacetic acid purification).[1]

  • ChemSrc. 2,4-Difluorophenylacetic acid Physical Properties. Link (Melting point reference for the structural class).[1]

Sources

Technical Support Center: Synthesis of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting & Optimization of Phenylacetic Acid Synthesis

Introduction: Selecting Your Synthetic Strategy

The synthesis of substituted phenylacetic acids is deceptive.[1] On paper, it is a single-step disconnection from benzyl halides or acetophenones. In practice, electronic deactivation and steric hindrance (particularly ortho-substitution) often lead to stalled reactions, tarry byproducts, or difficult separations.

This guide treats the synthesis not as a recipe, but as a system of competing rates. We focus on the three most robust industrial and laboratory protocols: Nitrile Hydrolysis , Willgerodt-Kindler , and Pd-Catalyzed Carbonylation .

Workflow Selector: Which Route Fits Your Substrate?

Before troubleshooting, confirm you are using the correct route for your starting material and substitution pattern.

RouteSelection Start Starting Material? BenzylHalide Benzyl Halide (Cl/Br) Start->BenzylHalide Acetophenone Acetophenone (or Styrene) Start->Acetophenone Toluene Toluene Deriv. (Electron Poor) Start->Toluene Cyanide Can you use Cyanide? BenzylHalide->Cyanide RouteB Route B: Willgerodt-Kindler (Robust for ketones) Acetophenone->RouteB Oxidation Bromination -> Cyanidation (Multi-step) Toluene->Oxidation RouteA Route A: Nitrile Hydrolysis (Standard) Cyanide->RouteA Yes RouteC Route C: Pd-Carbonylation (High Value/Scale) Cyanide->RouteC No (Safety/Regs)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on available starting materials and safety constraints.

Module 1: The Nitrile Hydrolysis Route

Best for: Benzyl halides converted to benzyl cyanides. The Trap: The reaction stalls at the amide intermediate, especially with ortho-substituents.

The Core Problem: The "Amide Stall"

Hydrolysis proceeds in two steps: Nitrile


 Amide 

Acid. The second step is significantly slower. If your phenyl ring has ortho-substituents (e.g., 2,6-dichlorophenylacetonitrile), the steric bulk prevents the tetrahedral intermediate from forming efficiently, leaving you with a difficult-to-separate amide contaminant.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction stops at solid precipitate The amide intermediate has precipitated and is no longer in solution to react.Switch Solvent: Move from aqueous acid to Ethylene Glycol with KOH. The higher boiling point (150°C+) drives the amide to the acid.
Low Yield / Tarry Product Polymerization of benzyl cyanide (common with basic catalysis).Switch to Acid Catalysis: Use

/AcOH/

(1:1:1). The acetic acid acts as a co-solvent to keep the nitrile in the reactive phase.
"Dead" Reaction (Ortho-substituted) Steric hindrance blocking water attack.Peroxide Acceleration: Use the Radziszewski modification. Add 30%

to basic hydrolysis. The hydroperoxide anion (

) is a stronger nucleophile (alpha-effect) and smaller than solvated hydroxide.
Violent Exotherm Runaway hydrolysis of the nitrile.Stepwise Addition: Do not mix all reagents at once. Add the nitrile dropwise to the hot acid mixture to control the rate.
Q&A: Specific Scenarios

Q: I have 2,4-dichlorobenzyl cyanide. Acid hydrolysis yields only 50%. Why? A: Electron-withdrawing groups (Cl) on the ring deactivate the nitrile carbon toward protonation in acid catalysis.

  • Fix: Switch to Alkaline Hydrolysis . The electron-withdrawing chlorines actually activate the nitrile toward nucleophilic attack by

    
    . Reflux in 20% NaOH/EtOH until ammonia evolution ceases.
    

Q: How do I remove the amide impurity if it persists? A: Do not rely on crystallization. Use an Acid/Base Extraction Workup :

  • Basify the crude mixture (pH > 12). The acid dissolves as the carboxylate salt; the amide remains organic.

  • Extract with Ethyl Acetate (removes amide + unreacted nitrile).

  • Acidify the aqueous layer (pH < 2).

  • Extract the pure phenylacetic acid into organic solvent.

Module 2: The Willgerodt-Kindler Reaction

Best for: Acetophenones or Styrenes.[2] The Trap: Sulfur handling and "The Smell" (Mercaptans).

Mechanism & Logic

This reaction migrates the carbonyl group to the terminal carbon via a thionation-rearrangement sequence. It is chemically robust but operationally messy.

Willgerodt Acetophenone Acetophenone Enamine Enamine Formation Acetophenone->Enamine + Morpholine Thioamide Thiomorpholide (Intermediate) Enamine->Thioamide + Sulfur (S8) Rearrangement Hydrolysis Hydrolysis (Acid/Base) Thioamide->Hydrolysis Product Phenylacetic Acid Hydrolysis->Product

Figure 2: The Willgerodt-Kindler sequence. The critical purification step lies between the Thioamide and Hydrolysis.

Protocol Optimization

Standard Mix: Acetophenone (1 eq), Sulfur (1.5 eq), Morpholine (1.5 eq). Reflux 4–8 hours.

Critical Troubleshooting:

  • The "Red Oil" Phase: Upon cooling, the reaction often separates into a solid and a red oil. The oil contains the thiomorpholide intermediate. Do not discard the oil. Both phases must be hydrolyzed.

  • Hydrolysis Failure: The thiomorpholide is incredibly stable. Standard NaOH reflux often fails.

    • The Fix: Use 50%

      
        for hydrolysis (10–12 hours reflux). It is harsh but necessary to cleave the thioamide bond.
      
  • Sulfur Contamination: Elemental sulfur often co-crystallizes with the product.

    • The Fix: Dissolve the crude acid in aqueous

      
      . Filter the insoluble sulfur. Then acidify the filtrate to precipitate the product.
      

Module 3: Pd-Catalyzed Carbonylation

Best for: High-value substrates, large scale, or when cyanide is forbidden. The Trap: Catalyst poisoning and CO safety.

Technical Insight

This route avoids the "chain extension" logic of nitriles and inserts a Carbon atom directly. Reaction:



Operational Parameters
ParameterRecommendationWhy?
Catalyst

(1-3 mol%)
More robust to air/moisture than

.
Ligand

(Excess, 4 eq per Pd)
Prevents Pd-black precipitation. Phosphine oxidation is the main failure mode.
Phase Transfer TEAC (Tetraethylammonium chloride)Crucial for biphasic systems (Toluene/Aq. NaOH).[3][4][5][6] Transfers the nucleophile (

) to the interface.
Pressure 1–5 MPa (10–50 bar)High CO pressure is required to outcompete

-hydride elimination.
Troubleshooting "Zero Conversion"

Symptom: You recovered starting material (benzyl chloride) unchanged. Diagnosis: The active Pd(0) species was likely oxidized to Pd(II) inactive forms or aggregated into Pd-black before entering the catalytic cycle. Solution:

  • Degassing is non-negotiable: Sparge solvents with Argon for 20 mins. Oxygen kills the phosphine ligands.

  • The "Induction" Trick: Add a trace of Hydrazine or

    
     at the start to reduce the Pd(II) precatalyst to the active Pd(0) species immediately.
    

References & Grounding

  • Classic Nitrile Hydrolysis:

    • Adams, R.; Thal, A. F. "Phenylacetic Acid".[1][3][4][5][6][7][8][9] Organic Syntheses, Coll.[7] Vol. 1, p. 436 (1941).

    • Context: Establishes the baseline acid hydrolysis protocol and the specific issue of benzyl cyanide traps.

  • Willgerodt-Kindler Reaction:

    • Carmack, M.; Spielman, M. A. "The Willgerodt Reaction".[2][5][8] Organic Reactions, 1946, 3, 83.

    • ScienceMadness/Vogel:

    • Context: Provides the mechanism for thioamide formation and hydrolysis data.

  • Pd-Catalyzed Carbonylation:

    • Xie, P. et al. "Palladium-Catalyzed Oxidative Carbonylation of Benzylic C–H Bonds".[10] J. Am. Chem. Soc. 2012.

    • Context: Modern protocols for direct carbonylation and the necessity of phase transfer catalysts (TEAC).

  • 2,4-Dichlorophenylacetic Acid Specifics:

    • ResearchGate:[3]

    • Context: Validates the carbonylation route specifically for chlorinated substrates to avoid side reactions.

Disclaimer: Carbon monoxide (CO) is a silent killer. All carbonylation reactions must be performed in a rated autoclave within a functioning fume hood equipped with CO detectors. Cyanides are acutely toxic; standard safety protocols (bleach quenching) apply.

Sources

Technical Support Center: 3-Chloro-2,4-difluorophenylacetic Acid Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Molecule: 3-Chloro-2,4-difluorophenylacetic acid CAS: 886761-66-6 Primary Application: Key intermediate for fluoroquinolone antibiotics (e.g., Finafloxacin derivatives) and agrochemical scaffolds.

The Challenge: Isolating phenylacetic acids with multiple halogen substituents requires a delicate balance. The 2,4-difluoro motif activates the ring, making it susceptible to nucleophilic aromatic substitution (SNAr) under harsh basic conditions. Furthermore, the "ortho effect" of the halogens can sterically hinder crystallization, leading to the dreaded "oiling out" phenomenon during acidification.

This guide provides a self-validating work-up protocol designed to maximize purity (>98%) while minimizing defluorination byproducts.

The "Golden Path" Work-Up Procedure

This protocol assumes the standard synthesis route via acid hydrolysis of 3-chloro-2,4-difluorophenylacetonitrile (CAS 886761-67-7).

Phase 1: Quench & Primary Isolation

Objective: Stop the reaction and remove bulk mineral acids.

  • Thermal Control: Cool the reaction mixture (typically H₂SO₂/Acetic Acid/Water) to <10°C .

    • Why: Fluorinated aromatics are prone to SNAr side reactions at high temperatures.

  • Quench: Pour the reaction mixture slowly into crushed ice (ratio 1:3 w/w). Stir vigorously for 30 minutes.

    • Observation Point: A solid precipitate should form. If an oil forms instead, see Troubleshooting below.

  • Filtration (Crude): Filter the crude solid. Wash with cold water (3x) until the filtrate pH is >3.0.

Phase 2: The "Self-Validating" Purification (Acid-Base Swing)

Objective: Chemical purification using pKa differences. This is the critical step that separates the product from unreacted nitrile (neutral) and amide intermediates (neutral/weakly basic).

  • Dissolution (Basification):

    • Suspend the crude solid in 10% aqueous NaOH or saturated NaHCO₃ .

    • Target pH: 9–10.

    • Validation: The product must dissolve. Any undissolved solids are impurities (likely unreacted nitrile or amide).

  • Organic Wash (The "Trash" Cut):

    • Extract the aqueous layer with Dichloromethane (DCM) or MTBE (2x).

    • Action: Discard the organic layer. This removes neutral organic impurities.

  • Acidification (Precipitation):

    • Cool the aqueous phase to 0–5°C.

    • Slowly add 6N HCl dropwise.

    • Target pH: Adjust to pH 1–2.

    • Critical Step: Stir slowly. Rapid addition causes oiling.

  • Final Isolation:

    • Filter the white precipitate.

    • Wash with cold water followed by cold Hexane (removes surface moisture).

    • Dry under vacuum at 40-45°C.

Visual Workflow (DOT Diagram)

WorkUpProcedure start Hydrolysis Mixture (Acidic) quench Quench in Ice Water (<10°C) start->quench filter_crude Filter Crude Solid quench->filter_crude basify Dissolve in 10% NaOH (Target pH 10) filter_crude->basify wash Wash with DCM/MTBE basify->wash phase_cut Phase Separation wash->phase_cut org_waste Organic Layer (Contains Nitrile/Amide) phase_cut->org_waste Discard aq_product Aqueous Layer (Contains Product Salt) phase_cut->aq_product Keep acidify Acidify with 6N HCl (Target pH 1-2) aq_product->acidify precipitate Precipitate Forms acidify->precipitate final_filter Filter & Dry precipitate->final_filter product Pure this compound final_filter->product

Caption: Logical flow for the Acid-Base "Swing" purification, ensuring removal of neutral precursors.

Troubleshooting Matrix

Issue 1: Product "Oils Out" Upon Acidification

Symptom: Instead of a white powder, a sticky gum or oil forms at the bottom of the flask during Step 3. Root Cause:

  • Impurity Depression: High levels of amide impurity lower the melting point.

  • Rate of Addition: Adding acid too fast generates heat, melting the product (MP is likely ~115-125°C, but local exotherms can be high).

  • Solvent Entrapment: Residual DCM/MTBE in the aqueous layer acts as a solvent.

Corrective Protocol:

  • The "Seeding" Technique: Save a small crystal from a previous pure batch. Add it to the aqueous solution before acidification.

  • The Solvent Switch: If oiling persists, do not filter. Extract the oiled product into Ethyl Acetate . Dry over MgSO₄, concentrate, and recrystallize from Toluene/Heptane (1:3) .

Issue 2: Low Yield / High Amide Content

Symptom: NMR shows a peak around 7.0-7.5 ppm (broad NH₂) and the product does not fully dissolve in NaOH (Step 2). Root Cause: Incomplete hydrolysis. The nitrile converts to amide first, then acid. Steric hindrance from the 3-Chloro and 2,4-Difluoro groups slows the second step. Corrective Protocol:

  • Reprocess: Do not discard. Collect the undissolved solids (Amide) and reflux in 50% H₂SO₂ for an additional 4-6 hours.

  • Validation: Check conversion via TLC (Solvent: Hexane/EtOAc 1:1). The Acid will stay at the baseline; Amide moves to Rf ~0.3-0.5.

Issue 3: Color Issues (Pink/Brown)

Symptom: Product is off-white or pinkish. Root Cause: Trace phenols formed via SNAr (replacement of Fluorine by OH) or oxidation of trace anilines. Corrective Protocol:

  • Charcoal Treatment: During the basic phase (Step 2, pH 10), add activated carbon (5% w/w). Stir for 30 mins, then filter through Celite before acidification.

Physical Properties & Data Reference

PropertyValue / DescriptionNote
Molecular Formula C₈H₅ClF₂O₂
Molecular Weight 206.57 g/mol
Appearance White to Off-White Crystalline Solid
Melting Point 115–120°C (Estimated)Based on 2,4-difluoro analog (115-118°C) [1, 2].
Solubility (Water) Low (<1 g/L at pH 1)Soluble at pH > 8.
Solubility (Organic) Soluble in MeOH, EtOAc, DCM
pKa ~3.8 – 4.0 (Predicted)More acidic than phenylacetic acid (4.3) due to F/Cl induction.

References

  • Sigma-Aldrich. 2,4-Difluorophenylacetic acid Product Sheet. Accessed Oct 2023. Link

  • ChemicalBook. 2,4-Difluorophenylacetic acid Properties and CAS Data. Link

  • PubChem. 3-Chloro-2,4-difluorophenylacetonitrile (Precursor Data). Link

  • Google Patents. Method for producing fluorinated phenylacetic acids (General Methodology). See WO2008078350A2. Link

  • GuideChem. this compound CAS 886761-66-6 Entry. Link

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for this compound (CAS 886761-66-6) before handling. Fluorinated aromatics can be severe skin irritants.

Technical Support Center: 3-Chloro-2,4-difluorophenylacetic Acid (CDPA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature control in 3-Chloro-2,4-difluorophenylacetic acid reactions Content type: Technical Support Center Guide

Role: Senior Application Scientist Status: Active Doc ID: CDPA-TCS-2025-02

Introduction: The Thermal Paradox of CDPA

This compound (CDPA ) is a critical intermediate in the synthesis of fluoroquinolones and other bioactive scaffolds. Its reactivity profile is defined by a "Thermal Paradox":

  • Synthesis requires energy: High activation energy is needed to hydrolyze its precursor (typically 3-chloro-2,4-difluorophenylacetonitrile).

  • Stability requires cold: The electron-withdrawing nature of the fluorine and chlorine substituents significantly lowers the activation energy for decarboxylation , making the molecule thermally fragile above 60°C in acidic media or dry states.

This guide addresses the specific temperature control protocols required to navigate this paradox, ensuring high yield and purity.

Module 1: Synthesis & Hydrolysis Troubleshooting

Context: The most common route to CDPA is the hydrolysis of 3-chloro-2,4-difluorophenylacetonitrile. This reaction is the primary source of thermal failure.

Q1: My hydrolysis reaction (H₂SO₄/AcOH) stalled, but increasing the temperature caused a pressure spike and low yield. What happened?

Diagnosis: You likely triggered a decarboxylation runaway . The Science: The 2,4-difluoro and 3-chloro substitution pattern pulls electron density from the benzene ring. This destabilizes the C-C bond between the benzyl carbon and the carboxyl group. When you heat >90°C in strong acid, the rate of decarboxylation (


) overtakes the rate of hydrolysis (

). The "pressure spike" was CO₂ gas release.

Protocol: The "Step-Up" Hydrolysis Method Do not go straight to reflux. Use this staged heating profile:

StageTemperature TargetDurationPurpose
1. Initiation 50–55°C2 HoursConvert nitrile to amide (intermediate). Low exotherm risk.
2. Conversion 75–80°C4–6 HoursHydrolyze amide to acid. Monitor by HPLC. Do not exceed 85°C.
3. Quench < 20°CN/ARapid cooling required before water addition to prevent uncontrolled crystallization.
Q2: I am seeing a "double-spot" on TLC/HPLC after reaction. Is this an isomer?

Diagnosis: It is likely the amide intermediate (3-chloro-2,4-difluorophenylacetamide), not a regioisomer. Cause: Reaction temperature was too low (<70°C) or time was insufficient. Solution:

  • Do not increase temperature blindly.

  • Take an aliquot.

  • Add 1.5 eq of water to the reaction mixture (if using H₂SO₄/AcOH) and hold at 75°C for 1 additional hour. The water acts as a nucleophile to push the amide-to-acid conversion without requiring dangerous heat levels.

Module 2: Isolation & Drying (Critical Control Points)

Context: CDPA is most vulnerable to degradation after it has been synthesized, specifically during drying.

Q3: The product turned from a white solid to a yellow oil during vacuum drying. Can I save it?

Diagnosis: Thermal Melting/Decarboxylation. The Science: The melting point of CDPA is relatively low (approx. range 100–110°C, though impure samples melt lower). However, under vacuum, the eutectic point with its own decarboxylation byproducts (3-chloro-2,4-difluorotoluene) drops drastically. If you dried at >50°C, you initiated autocatalytic decomposition.

Corrective Action:

  • Stop heating immediately.

  • Redissolve the oil in dilute NaOH (10% aq).

  • Extract with MTBE to remove the non-acidic decarboxylated byproduct (organic layer).

  • Re-acidify the aqueous layer with HCl to pH 1–2 at 0–5°C .

  • Filter and dry at max 40°C under high vacuum.

Q4: Why does the protocol specify "Glass-Lined Reactors" for scale-up?

Answer: Trace Metal Catalysis. Transition metals (Fe, Cu, Ni) catalyze the decarboxylation of phenylacetic acids.

  • Stainless Steel (SS316): Acceptable only if passivated.

  • Glass-Lined: Preferred.

  • Risk: If you use a metal spatula or worn reactor, you lower the decarboxylation onset temperature by as much as 20°C.

Module 3: Downstream Applications (Acylation/Coupling)

Context: Using CDPA in Friedel-Crafts or amide coupling reactions.

Q5: During acid chloride formation (SOCl₂), the reaction turned black. Why?

Diagnosis: Vilsmeier-Haack type degradation or thermal instability of the acid chloride. The Science: The acid chloride of CDPA is more reactive and less stable than the parent acid. Excess heat during thionyl chloride addition generates HCl gas rapidly, creating localized hot spots that degrade the fluorinated ring.

Optimized Workflow:

  • Catalyst: Use DMF (catalytic) strictly.

  • Temperature: Perform the addition of SOCl₂ at 0°C .

  • Ramp: Allow to warm to Room Temperature (20–25°C) only after gas evolution slows.

  • Never reflux pure thionyl chloride with this substrate.

Visualizing the Thermal Safety Corridor

The following diagram illustrates the "Safe Operating Window" for CDPA processing. Operating outside these zones results in specific chemical failures.

CDPA_Thermal_Safety cluster_safe Safe Operating Window Nitrile Start: 3-Cl-2,4-F-Phenylacetonitrile Hydrolysis Hydrolysis Reaction (H2SO4 / AcOH) Nitrile->Hydrolysis Add Acid Amide Intermediate: Amide (Stalled Reaction) Hydrolysis->Amide Temp < 60°C (Incomplete) Acid Target: 3-Cl-2,4-F-Phenylacetic Acid Hydrolysis->Acid Temp 75-80°C Decarb FAILURE: Decarboxylation (Formation of Toluene derivative) Hydrolysis->Decarb Temp > 90°C (Runaway) Amide->Acid Temp 75-80°C (Optimal) Acid->Decarb Storage > 30°C Long Term Oil FAILURE: Oiling Out (Impure Eutectic Melt) Acid->Oil Drying > 50°C or Metal Contamination

Caption: Figure 1. Thermal reaction pathways for CDPA. Green path indicates optimal processing; red paths indicate thermal failure modes (decarboxylation).

Summary of Critical Parameters

ParameterLimitConsequence of Excursion
Hydrolysis Temp Max 85°CDecarboxylation (Yield Loss)
Drying Temp Max 45°CMelting/Degradation (Oiling)
Quench Temp < 20°CImpurity occlusion in crystal lattice
Storage < 25°C, DarkSlow evolution of CO₂ (Pressure buildup)
Reactor Material Glass/EnamelMetal-catalyzed decomposition

References

  • Synthesis of Fluorinated Phenylacetic Acids via Hydrolysis.
  • Thermal Decarboxylation Kinetics of Haloacetic Acids. Source:Geochimica et Cosmochimica Acta (USGS). Provides fundamental kinetic data on the activation energy required for decarboxylation of acetic acid derivatives.[1] URL:[Link]

  • Copper-Catalyzed Decarboxylation Mechanisms. Source: ResearchGate (2025).[2] Details the sensitivity of difluoroarylacetic acids to copper/metal-catalyzed decarboxylation. URL:[Link]

Sources

Validation & Comparative

Analytical Methods for 3-Chloro-2,4-difluorophenylacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

3-Chloro-2,4-difluorophenylacetic acid is a critical intermediate in the synthesis of advanced fluoroquinolone antibiotics (e.g., Sitafloxacin derivatives). Its quality directly impacts the safety and efficacy of the final pharmaceutical ingredient (API).[1] The presence of isomeric impurities—specifically positional isomers like 2-chloro-4,6-difluoro analogs—poses a significant separation challenge due to identical molecular weights and similar pKa values.

This guide objectively compares three analytical approaches: Reverse-Phase HPLC (RP-HPLC) , Gas Chromatography (GC-MS) , and Potentiometric Titration .

The Verdict:

  • For Routine Purity & Impurity Profiling: RP-HPLC is the gold standard due to its ability to resolve positional isomers without derivatization.[1]

  • For Trace Genotoxic Impurities: GC-MS (with derivatization) provides superior sensitivity.[1]

  • For Assay (Stoichiometry): Potentiometric Titration offers the highest precision for material balance but lacks specificity.[1]

Compound Profile & Critical Quality Attributes (CQAs)

Understanding the physicochemical behavior of the analyte is the first step in method design.[1]

PropertyValue / CharacteristicAnalytical Implication
Structure Phenylacetic acid core with -Cl and -F substitutionsHigh electron-withdrawing nature increases acidity compared to non-halogenated analogs.
pKa ~3.5 - 3.8 (Predicted)Crucial: Mobile phase pH must be < 2.5 to suppress ionization and ensure retention on C18 columns.[1]
Solubility Soluble in MeOH, ACN; Low in WaterSample diluent should match the initial mobile phase composition to prevent peak distortion.[1]
UV Chromophore Benzene ring (210–265 nm)Detection at 220 nm offers the best balance of sensitivity and solvent cutoff.[1]

Comparative Method Analysis

The following table summarizes the performance metrics of the three primary analytical techniques.

Table 1: Analytical Method Comparison Matrix
FeatureMethod A: RP-HPLC (UV/DAD) Method B: GC-MS (Derivatized) Method C: Potentiometric Titration
Primary Application Purity, Assay, & Isomer SeparationTrace Analysis, Volatile ImpuritiesAbsolute Content (Assay)
Specificity High (Resolves isomers)High (Mass spectral fingerprint)Low (Responds to all acidic protons)
Sensitivity (LOD) ~0.5 µg/mL~0.01 µg/mL (ppb levels)N/A (Macro analysis only)
Sample Prep Simple (Dissolve & Shoot)Complex (Derivatization required)Simple (Dissolution)
Throughput Medium (15–25 min/run)Low (Reaction time + Run time)High (5–10 min/run)
Cost per Analysis ModerateHigh (Reagents + Instrument)Low

Deep Dive: Experimental Protocols

Method A: RP-HPLC (The Gold Standard)

Why this works: The hydrophobic chloro- and fluoro- substituents allow for strong interaction with C18 ligands, provided the carboxylic acid is protonated.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex C18.[1]

    • Note: A "Mixed-Mode" column (e.g., Primesep SB) can be used if isomer resolution is insufficient on C18.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm.[1]

  • Column Temp: 30°C.

Gradient Program:

  • 0–2 min: 10% B (Equilibration)

  • 2–15 min: 10% → 60% B (Linear Gradient)

  • 15–20 min: 60% → 90% B (Wash)

  • 20–25 min: 10% B (Re-equilibration)

Self-Validating Check:

  • System Suitability: The resolution (

    
    ) between the main peak and the nearest isomer impurity must be > 1.[1]5. Tailing factor (
    
    
    
    ) should be < 1.5.[1]
Method B: GC-MS (For Trace Analysis)

Why this works: Carboxylic acids are too polar for direct GC analysis (resulting in tailing).[1] Derivatization (Methylation) masks the polar -OH group, making the molecule volatile and stable.

  • Derivatization Reagent:

    
    -Methanol or Trimethylsilyldiazomethane (TMS-DAM).[1]
    
  • Protocol:

    • Dissolve 10 mg sample in 1 mL Methanol.

    • Add 0.5 mL

      
      -Methanol (14%).[1]
      
    • Heat at 60°C for 30 mins (sealed vial).

    • Extract with Hexane; inject the Hexane layer.[1]

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Temp Program: 50°C (1 min) → 10°C/min → 280°C (5 min).

  • Detection: MS (EI Source), SIM mode for trace impurities.[1]

Method C: Potentiometric Titration

Why this works: Provides a rapid, absolute purity value based on stoichiometry, independent of UV extinction coefficients.[1]

  • Titrant: 0.1 N NaOH (Standardized).[1]

  • Solvent: 50% Ethanol/Water (neutralized).[1]

  • Electrode: Glass pH combination electrode.

  • Endpoint: Determine the inflection point of the pH vs. Volume curve.

  • Calculation:

    
    
    (Where Eq. Wt. ≈ 206.5  g/mol )[1]
    

Visualizations

Diagram 1: Analytical Decision Tree

This logic flow guides the researcher to the correct method based on the data requirement.[1]

AnalyticalDecisionTree Start Start: Define Analytical Goal Q1 Is the goal Absolute Purity (Assay)? Start->Q1 Titration Method: Potentiometric Titration (High Precision, Low Specificity) Q1->Titration Yes Q2 Is the goal Impurity Profiling? Q1->Q2 No Q3 Are impurities Volatile or Genotoxic? Q2->Q3 Yes HPLC Method: RP-HPLC (UV) (Standard for Isomers) Q3->HPLC No (Structural Isomers) GC Method: GC-MS (Derivatized) (High Sensitivity for Volatiles) Q3->GC Yes (e.g. residual solvents, halides)

Caption: Decision matrix for selecting the optimal analytical technique based on specific data requirements.

Diagram 2: HPLC Separation Mechanism

Visualizing how the acidic mobile phase interacts with the analyte to ensure retention.[1]

HPLCMechanism MobilePhase Mobile Phase (pH 2.0 Phosphoric Acid) Protonation Protonation Step R-COO⁻ + H⁺ → R-COOH MobilePhase->Protonation Suppresses Ionization Analyte Analyte: 3-Cl-2,4-F-PAA (R-COOH) Analyte->Protonation Column Stationary Phase (C18 Hydrophobic Ligands) Protonation->Column Neutral Species Interaction Hydrophobic Interaction (Retention) Column->Interaction Separation Separation of Isomers (Based on Polarity/Shape) Interaction->Separation

Caption: Mechanistic workflow of Acidic RP-HPLC ensuring retention of the carboxylic acid moiety.

References

  • Zhang, Y., et al. (2020).[1] "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research. [Link]

  • SIELC Technologies. (n.d.).[1] "HPLC Method for Fluorophenylacetic acid isomers." SIELC Application Notes. [Link]

  • PubChem. (2025).[1][3] "Compound Summary: this compound (CAS 886761-66-6)."[4] National Library of Medicine. [Link]

  • US EPA. (2012).[1] "Analytical method for 2,4-D and its transformation products." Environmental Protection Agency Archive. [Link][1]

Sources

A Senior Application Scientist's Guide to Purity Analysis of 3-Chloro-2,4-difluorophenylacetic Acid: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Chloro-2,4-difluorophenylacetic acid is a key building block in the synthesis of various pharmaceuticals, and its purity can significantly influence the outcome of subsequent reactions and the impurity profile of the final drug substance. This guide provides an in-depth comparison of two robust analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Criticality of Purity in Pharmaceutical Intermediates

The presence of impurities, such as positional isomers, unreacted starting materials, or by-products from the synthetic route, can have significant downstream consequences.[1] For instance, isomeric impurities may exhibit different pharmacological or toxicological profiles, while unreacted precursors can lead to the formation of undesirable side products in the final API. Therefore, a precise and accurate analytical method is imperative to ensure the quality and consistency of this compound.

Primary Method: Reversed-Phase HPLC-UV

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity analysis of non-volatile and semi-volatile compounds. Its robustness, reproducibility, and ability to separate closely related compounds make it an ideal choice for the analysis of this compound.

The separation mechanism in RP-HPLC is based on the partitioning of the analyte between a non-polar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase. For acidic compounds like this compound, the pH of the mobile phase is a critical parameter. By maintaining an acidic pH (typically below the pKa of the carboxylic acid group), the ionization of the analyte is suppressed, leading to better retention and improved peak shape.

Experimental Protocol: HPLC-UV Analysis

This protocol is designed to provide a robust separation of this compound from its potential impurities.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its excellent resolving power for aromatic compounds.

2. Reagents and Mobile Phase Preparation:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or Phosphoric acid)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Rationale: The use of formic acid as a mobile phase modifier ensures an acidic pH to keep the analyte in its protonated form, leading to better retention and peak shape. It is also compatible with mass spectrometry if a switch to LC-MS is desired for impurity identification.[2]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 264 nm (based on the UV absorbance of similar fluorophenylacetic acid isomers).[2]

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Rationale: A gradient elution is employed to ensure the elution of any less polar impurities that might be present, while still providing good resolution for early-eluting polar impurities.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample Filter Filter Sample (0.45 µm) Sample->Filter Autosampler Autosampler Injection Filter->Autosampler MobilePhase Prepare Mobile Phase A & B Pump Pump (Gradient Elution) MobilePhase->Pump Column C18 Column (Separation) Pump->Column Detector UV Detector (264 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Area % Purity Integration->Purity

Caption: Workflow for HPLC-UV purity analysis.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For a comprehensive purity assessment, an orthogonal technique like Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable. GC-MS offers high sensitivity and the structural information from the mass spectrometer is excellent for impurity identification. However, due to the low volatility and polar nature of carboxylic acids, derivatization is typically required to make them amenable to GC analysis.

Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester. Common derivatization agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., pentafluorobenzyl bromide - PFBBr).[3]

Experimental Protocol: GC-MS Analysis (with Derivatization)

1. Instrumentation:

  • A GC system equipped with a split/splitless injector, a capillary column, and a mass selective detector (MSD).

  • Analytical Column: A low- to mid-polarity column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of the derivatized analytes.

2. Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Pyridine or Acetonitrile (anhydrous, GC grade).

  • Rationale: Silylation with BSTFA is a common and effective method for derivatizing carboxylic acids. It replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, increasing volatility.

3. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the this compound sample into a vial.

  • Add 200 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MSD Conditions:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Sample Weigh Sample Derivatize Add Pyridine & BSTFA Sample->Derivatize Heat Heat at 70°C for 30 min Derivatize->Heat Injection GC Injection Heat->Injection Separation Capillary Column Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC LibrarySearch Mass Spectral Library Search TIC->LibrarySearch Purity Calculate Purity & Identify Impurities LibrarySearch->Purity

Caption: Workflow for GC-MS purity analysis with derivatization.

Comparison of HPLC-UV and GC-MS for Purity Analysis

ParameterHPLC-UVGC-MS with Derivatization
Principle Partition chromatography based on polarity.Separation based on volatility and boiling point.
Sample Preparation Simple dissolution and filtration.Derivatization step required (heating, use of reagents).
Volatility Requirement Suitable for non-volatile and semi-volatile compounds.Requires volatile or derivatized volatile compounds.
Selectivity Excellent for separating positional isomers and closely related structures.[4]Good, but may be challenging for isomers with similar boiling points.
Sensitivity Good, typically in the low µg/mL range.Excellent, often in the ng/mL to pg/mL range.
Impurity Identification Tentative identification based on retention time and UV spectra. Requires confirmation.Confident identification through mass spectral library matching.
Robustness High, well-established methods are very reproducible.Can be less robust due to the derivatization step.
Throughput Moderate, typical run times of 20-30 minutes.Lower, due to sample preparation and longer run times.
Chiral Separation Possible with a dedicated chiral stationary phase.[5][6]Possible with a chiral GC column.

Conclusion and Recommendations

For routine quality control and purity assessment of this compound, HPLC-UV is the recommended primary technique . Its simplicity, robustness, and excellent resolving power for potential isomers make it a reliable and efficient method. The purity can be confidently determined using area percent calculations.

GC-MS serves as an excellent orthogonal and confirmatory technique . It is particularly valuable for:

  • Impurity Identification: The mass spectral data provides definitive structural information for unknown peaks observed in the HPLC chromatogram.

  • Trace Analysis: Its higher sensitivity is advantageous for detecting and quantifying impurities at very low levels.

  • Analysis of Volatile Impurities: It can detect volatile impurities that may not be well-retained or observed by HPLC.

In a comprehensive quality assessment strategy, both techniques are complementary. HPLC-UV should be used for routine purity testing and release, while GC-MS should be employed for impurity profiling, method validation, and in-depth investigation of any out-of-specification results. This dual-technique approach ensures a thorough understanding of the purity profile of this compound, ultimately contributing to the quality and safety of the final pharmaceutical product.

References

  • SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]

  • ResearchGate. HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. [Link]

  • Journal of Applied Pharmaceutical Science. The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance. [Link]

  • PubMed. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]

  • American Pharmaceutical Review. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. [Link]

  • Masinde Muliro University of Science and Technology. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • SpringerLink. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

Sources

A Comparative Guide to the Structural Validation of 3-Chloro-2,4-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and quality control analysts, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, rigorous structural validation is not merely a formality but a critical checkpoint. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively validate the structure of 3-Chloro-2,4-difluorophenylacetic acid (CAS No. 886761-66-6).

While specific experimental data for this exact molecule is not widely published, this guide will leverage spectral data from closely related analogs to illustrate the principles of structural elucidation. By understanding the expected spectral signatures and the rationale behind the analytical choices, scientists can confidently approach the characterization of this and similar halogenated phenylacetic acid derivatives.

The Analytical Imperative: A Multi-Modal Approach

No single analytical technique is sufficient to provide absolute structural proof. A robust validation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together, they create a self-validating system that minimizes ambiguity. The primary methods for the structural elucidation of this compound and its analogs are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for assessing purity, which is a prerequisite for accurate spectroscopic analysis.

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subgraph "cluster_Synthesis" { label="Synthesis & Purification"; bgcolor="#F1F3F4"; Synthesis [label="Chemical Synthesis"]; Purification [label="Purification (e.g., Recrystallization, Chromatography)"]; Purity_Check [label="Purity Assessment (HPLC/GC)"]; Synthesis -> Purification; Purification -> Purity_Check; }

subgraph "cluster_Spectroscopy" { label="Spectroscopic Analysis"; bgcolor="#F1F3F4"; NMR [label="NMR Spectroscopy\n(1H, 13C, 19F)"]; MS [label="Mass Spectrometry\n(EI/ESI)"]; FTIR [label="FTIR Spectroscopy"]; }

subgraph "cluster_Validation" { label="Data Interpretation & Validation"; bgcolor="#F1F3F4"; Interpretation [label="Spectral Interpretation"]; Comparison [label="Comparison with Analogs & Predicted Data"]; Validation [label="Structure Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Purity_Check -> NMR [label="Pure Sample"]; Purity_Check -> MS [label="Pure Sample"]; Purity_Check -> FTIR [label="Pure Sample"];

NMR -> Interpretation; MS -> Interpretation; FTIR -> Interpretation;

Interpretation -> Comparison; Comparison -> Validation; } Figure 1: A representative workflow for the structural validation of a synthesized chemical entity, emphasizing the synergy between purification, multi-modal spectroscopic analysis, and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to one another.

Expected ¹H NMR Spectral Features for this compound:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (δ 10-13 ppm), which may be exchangeable with D₂O.

  • Methylene Protons (-CH₂-): A singlet or a complex multiplet around δ 3.5-4.0 ppm. The coupling to adjacent fluorine atoms might introduce splitting.

  • Aromatic Protons (Ar-H): Two distinct signals in the aromatic region (δ 7.0-8.0 ppm), each integrating to one proton. The substitution pattern will lead to complex splitting patterns due to proton-proton and proton-fluorine coupling.

Comparative Analysis with Analogs:

  • 2,4-Difluorophenylacetic acid: The ¹H NMR spectrum shows aromatic protons at approximately δ 7.40, 7.20, and 7.04 ppm, and a methylene singlet at δ 3.62 ppm in DMSO-d₆.[1]

  • 3-Chloro-4-hydroxyphenylacetic acid: In DMSO-d₆, the aromatic protons appear around δ 7.23, 7.02, and 6.92 ppm, with the methylene protons at δ 3.47 ppm.[2]

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their hybridization and electronic environment. The presence of fluorine will cause characteristic splitting of the carbon signals (C-F coupling).

Expected ¹³C NMR Spectral Features for this compound:

  • Carbonyl Carbon (-C=O): A signal in the range of δ 170-180 ppm.

  • Methylene Carbon (-CH₂-): A signal around δ 30-45 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine will appear as doublets with large coupling constants. The carbon bonded to chlorine will also have a characteristic chemical shift.

Comparative Analysis with Analogs:

  • 2,4-Difluorophenylacetic acid: The ¹³C NMR spectrum of this compound provides a template for the expected shifts and C-F coupling patterns for the difluoro-substituted aromatic ring.[1]

  • 3-Chlorophenylacetic acid: The aromatic carbon signals in this molecule can help predict the influence of the chlorine atom on the chemical shifts of the adjacent carbons.[3]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues.

Expected Mass Spectral Features for this compound (Molecular Formula: C₈H₅ClF₂O₂, Molecular Weight: 206.57 g/mol ):

  • Molecular Ion Peak (M⁺): A prominent peak at m/z 206. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Key Fragmentation Peaks:

    • Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z 161.

    • Decarboxylation (-CO₂, 44 Da) followed by loss of a hydrogen atom.

    • Fragments corresponding to the substituted benzene ring.

Comparative Analysis with Analogs:

  • 2,4-Difluorophenylacetic acid (MW: 172.13 g/mol ): The mass spectrum of this analog shows a molecular ion peak at m/z 172 and a base peak at m/z 127, corresponding to the fluorobenzyl cation.[1]

  • 3-Chlorophenylacetic acid (MW: 170.59 g/mol ): This compound would show a characteristic M⁺ and M+2 isotope pattern for chlorine and fragmentation involving the loss of the acetic acid side chain.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.

Expected FTIR Absorption Bands for this compound:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[4]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[4]

  • C-O Stretch: A band in the 1210-1320 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region.

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

Purity Assessment: The Chromatographic Gatekeepers

Before any spectroscopic analysis, it is imperative to establish the purity of the sample. HPLC and GC are the most common techniques for this purpose.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method would be suitable for assessing the purity of this compound. A C18 column with a mobile phase consisting of an acetonitrile/water gradient and an acidic modifier (e.g., formic or phosphoric acid) would likely provide good separation from any starting materials or byproducts. Detection is typically achieved using a UV detector, monitoring at a wavelength where the phenylacetic acid derivative absorbs, such as 210 nm.[3]

Gas Chromatography (GC):

For GC analysis of carboxylic acids, derivatization is often necessary to improve volatility and peak shape.[5] However, some methods allow for the analysis of underivatized organic acids. GC coupled with a mass spectrometer (GC-MS) can provide both purity information and mass spectral data simultaneously.

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivityHigh resolution, quantitativeRequires soluble sample, complex spectra can be difficult to interpret
¹³C NMR Carbon skeleton, hybridizationUnambiguous carbon countLower sensitivity than ¹H NMR, long acquisition times
Mass Spec. Molecular weight, fragmentationHigh sensitivity, isotopic informationCan be destructive, may not show molecular ion
FTIR Functional groups presentFast, non-destructiveProvides limited structural detail, not ideal for complex mixtures
HPLC/GC Purity, quantificationHigh separation efficiency, quantitativeRequires method development, may require derivatization (GC)

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

General Procedure for Mass Spectrometry (Electron Ionization - EI)
  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

  • Analyze the resulting spectrum for the molecular ion peak, isotopic patterns, and characteristic fragmentation.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly after analysis.[4]

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Molecule [label="this compound", pos="0,2.5!", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

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H_NMR [label="1H NMR\n(Proton Env.)", pos="-3,-2!", fillcolor="#F1F3F4", fontcolor="#202124"]; C_NMR [label="13C NMR\n(Carbon Skeleton)", pos="-1,-2!", fillcolor="#F1F3F4", fontcolor="#202124"]; MW [label="Molecular Weight", pos="0,-2!", fillcolor="#F1F3F4", fontcolor="#202124"]; FG [label="Functional Groups", pos="2,-2!", fillcolor="#F1F3F4", fontcolor="#202124"];

Molecule -> NMR; Molecule -> MS; Molecule -> FTIR;

NMR -> H_NMR; NMR -> C_NMR; MS -> MW; FTIR -> FG; } Figure 2: The complementary nature of key spectroscopic techniques in the structural elucidation of this compound.

Conclusion

The structural validation of this compound is a systematic process that requires the careful application and interpretation of multiple analytical techniques. By employing NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and FTIR spectroscopy, in conjunction with chromatographic purity assessment, researchers can build a comprehensive and irrefutable body of evidence to confirm the identity and structure of their synthesized compound. This guide, by drawing comparisons with structurally similar molecules, provides a robust framework for this essential scientific endeavor.

References

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • Scribd. Atr Ft-Ir Imaging of Acetic Acid. Available from: [Link]

  • PubChem. 3-Chlorophenylacetic acid. Available from: [Link]

  • PubChem. Chlorodifluoroacetic acid. Available from: [Link]

  • The Royal Society of Chemistry. Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts. Available from: [Link]

  • PubMed. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Available from: [Link]

  • Google Patents. CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
  • Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Available from: [Link]

  • ResearchGate. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Available from: [Link]

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Available from: [Link]

  • Comparison of GC and HPLC for the Quantification of Organic Acids in Coffee. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. Available from: [Link]

  • PubChem. 3,5-Difluorophenylacetic acid. Available from: [Link]

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A Comparative Guide to Green Chemistry Approaches for the Synthesis of 3-Chloro-2,4-difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Chloro-2,4-difluorophenylacetic acid, a key building block in the development of various pharmaceuticals, presents a compelling case for the application of green chemistry principles. Traditional synthetic routes often rely on hazardous reagents, harsh reaction conditions, and generate significant chemical waste. This guide provides an in-depth comparison of conventional methods with modern, greener alternatives, offering experimental insights and data to inform more sustainable and efficient synthetic strategies.

The Imperative for Greener Synthesis

The pharmaceutical industry is increasingly under pressure to adopt more environmentally benign manufacturing processes. The principles of green chemistry, as articulated by Paul Anastas and John Warner, provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key metrics such as Atom Economy and the Environmental Factor (E-factor) are crucial in evaluating the "greenness" of a synthetic route.[1][2][3][4][5][6][7][8][9] A higher atom economy and a lower E-factor signify a more efficient and less wasteful process.

Traditional Synthetic Routes: A Critical Evaluation

Conventional methods for the synthesis of substituted phenylacetic acids, including this compound, often involve multiple steps with inherent environmental and safety concerns. A common approach involves the use of highly toxic cyanide salts or organometallic reagents.

The Cyanide Route: A High-Hazard Pathway

A prevalent traditional method for synthesizing phenylacetic acids involves the conversion of a benzyl halide to a benzyl cyanide, followed by hydrolysis.[10]

Generalized Reaction Scheme:

  • Cyanation: Ar-CH₂-Cl + NaCN → Ar-CH₂-CN + NaCl

  • Hydrolysis: Ar-CH₂-CN + 2H₂O + H⁺ → Ar-CH₂-COOH + NH₄⁺

While effective, this route is fraught with significant safety and environmental issues:

  • Extreme Toxicity: Sodium cyanide (NaCN) is acutely toxic, posing severe risks in handling and disposal.

  • Waste Generation: The process generates stoichiometric amounts of inorganic salts as byproducts, contributing to a high E-factor.

  • Harsh Hydrolysis Conditions: The hydrolysis of the nitrile to the carboxylic acid typically requires strong acids or bases and elevated temperatures, increasing energy consumption.[11][12]

Organometallic Routes: The Challenge of Harsh Conditions

Another established approach involves the use of organometallic intermediates, such as Grignard or organolithium reagents, for carboxylation.[13][14] For instance, a plausible route to a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, utilizes sec-butyllithium at extremely low temperatures (-75°C).

Challenges of Organometallic Routes:

  • Hazardous Reagents: Organolithium reagents are highly pyrophoric and moisture-sensitive, requiring stringent anhydrous and inert atmosphere conditions.

  • Extreme Temperatures: The need for cryogenic temperatures results in high energy consumption.

  • Stoichiometric Reagents: These reactions are stoichiometric, leading to poor atom economy.

Green Chemistry in Action: Safer and More Efficient Alternatives

The quest for sustainability has driven the development of several innovative and greener synthetic strategies for this compound. These methods prioritize the use of catalysts, safer reagents, and more benign reaction conditions.

Catalytic Carbonylation: A Cyanide-Free Approach

A highly promising green alternative is the direct carbonylation of 3-chloro-2,4-difluorobenzyl chloride. This method avoids the use of toxic cyanides by employing carbon monoxide (CO) or a CO surrogate in the presence of a transition metal catalyst, typically palladium-based.

Key Advantages:

  • Avoidance of Toxic Reagents: Eliminates the use of highly toxic cyanide salts.

  • High Atom Economy: In principle, this reaction can have a very high atom economy as it involves the direct addition of a carbonyl group.

  • Catalytic Process: The use of a catalyst in small quantities is inherently greener than stoichiometric reagents.

Illustrative Experimental Protocol (Adapted for 3-chloro-2,4-difluorobenzyl chloride):

A solution of 3-chloro-2,4-difluorobenzyl chloride, a palladium catalyst such as Pd(PPh₃)₂Cl₂, a phase-transfer catalyst like tetraethylammonium chloride, and a base (e.g., sodium hydroxide) in a suitable solvent (e.g., toluene or a biphasic system) is stirred under a carbon monoxide atmosphere at a controlled temperature and pressure until the reaction is complete. The product is then isolated by acidification and extraction.

Data Comparison: Traditional vs. Catalytic Carbonylation

MetricTraditional Cyanide RouteCatalytic Carbonylation RouteGreen Chemistry Advantage
Key Reagent Sodium Cyanide (highly toxic)Carbon Monoxide (toxic gas, but manageable with engineering controls) or CO surrogateAvoidance of extremely hazardous cyanide salts.
Atom Economy Lower, due to the use of stoichiometric NaCN and subsequent hydrolysis.Potentially very high.Maximizes the incorporation of starting materials into the final product.
E-factor High, significant inorganic salt waste.Lower, primarily solvent and catalyst recovery impact the E-factor.Reduced waste generation and disposal costs.
Safety High risk associated with cyanide handling and potential HCN gas release.Requires handling of CO gas or a CO surrogate, but is generally considered safer than the cyanide route.Inherently safer process.
The Modern Willgerodt-Kindler Reaction: A Greener Path from the Ketone

The Willgerodt-Kindler reaction provides a pathway from an aryl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid. Modern adaptations of this reaction, such as using microwave irradiation and solvent-free conditions, significantly enhance its green credentials.[1]

Reaction Pathway:

  • Thioamide Formation: Ar-CO-CH₃ + S₈ + Morpholine --(Microwave)--> Ar-CH₂-CS-Morpholide

  • Hydrolysis: Ar-CH₂-CS-Morpholide + H₂O/H⁺ → Ar-CH₂-COOH

Green Advantages of the Microwave-Assisted Willgerodt-Kindler Reaction:

  • Energy Efficiency: Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings.[1]

  • Solvent-Free Conditions: The reaction can often be run neat, eliminating the need for solvents and simplifying purification.

  • Improved Yields: Microwave-assisted protocols frequently result in higher yields compared to conventional heating.

Illustrative Experimental Protocol (for 3-chloro-2,4-difluoroacetophenone):

A mixture of 3-chloro-2,4-difluoroacetophenone, sulfur, and morpholine is subjected to microwave irradiation for a short period (e.g., 5-15 minutes). The resulting thioamide is then hydrolyzed using an acidic or basic aqueous solution to yield this compound.

Data Comparison: Conventional vs. Microwave-Assisted Willgerodt-Kindler

MetricConventional Willgerodt-KindlerMicrowave-Assisted Willgerodt-KindlerGreen Chemistry Advantage
Reaction Time Several hours to daysMinutesDrastic reduction in energy consumption and increased throughput.
Solvent Use Often requires high-boiling solvents like pyridine or DMF.Can be performed solvent-free.Eliminates solvent waste and associated environmental impact.
Energy Consumption High, due to prolonged heating.Low, due to short reaction times and efficient energy transfer.Reduced carbon footprint and operational costs.
Yield Variable, often moderate.Generally higher.Improved process efficiency.
Biocatalysis: The Ultimate in Green Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green chemistry. For the synthesis of this compound, a biocatalytic step can be envisioned in the hydrolysis of the corresponding nitrile intermediate (3-chloro-2,4-difluorophenylacetonitrile).

Enzymatic Nitrile Hydrolysis:

Enzymes such as nitrilases can directly convert nitriles to carboxylic acids in a single step under mild, aqueous conditions.

Advantages of Biocatalysis:

  • Mild Reaction Conditions: Reactions are typically run in water at or near ambient temperature and neutral pH.

  • High Selectivity: Enzymes are highly selective, reducing the formation of byproducts.

  • Biodegradable Catalysts: Enzymes are fully biodegradable.

  • Reduced Energy Consumption: Avoids the need for high temperatures and pressures.

Conceptual Experimental Protocol:

Whole cells of a microorganism expressing a suitable nitrilase or the isolated enzyme are suspended in a buffered aqueous solution. 3-chloro-2,4-difluorophenylacetonitrile is added, and the mixture is stirred at a controlled temperature (e.g., 30°C) until the hydrolysis is complete. The product is then isolated by extraction and crystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic routes.

Traditional_vs_Green_Synthesis cluster_traditional Traditional Routes cluster_green Green Chemistry Approaches start_t 3-chloro-2,4-difluorobenzyl chloride nitrile 3-chloro-2,4-difluorophenylacetonitrile start_t->nitrile NaCN final_acid_t This compound nitrile->final_acid_t Acid/Base Hydrolysis start_g1 3-chloro-2,4-difluorobenzyl chloride final_acid_g1 This compound start_g1->final_acid_g1 Catalytic Carbonylation (Pd catalyst, CO) start_g2 3-chloro-2,4-difluoroacetophenone thioamide Thioamide Intermediate start_g2->thioamide Microwave Willgerodt-Kindler final_acid_g2 This compound thioamide->final_acid_g2 Hydrolysis start_g3 3-chloro-2,4-difluorophenylacetonitrile final_acid_g3 This compound start_g3->final_acid_g3 Biocatalytic Hydrolysis (Nitrilase)

Caption: Comparison of traditional and green synthetic pathways.

Conclusion and Future Outlook

The synthesis of this compound provides a clear illustration of the practical and impactful application of green chemistry principles. While traditional methods are effective, they come at a significant environmental and safety cost. Greener alternatives, such as catalytic carbonylation and microwave-assisted Willgerodt-Kindler reactions, offer substantial improvements in terms of waste reduction, energy efficiency, and safety. The potential for biocatalytic steps further highlights the trajectory towards truly sustainable pharmaceutical manufacturing.

For researchers and drug development professionals, the adoption of these greener approaches is not merely an ethical consideration but a strategic one. These methods can lead to more efficient, cost-effective, and safer processes, ultimately contributing to a more sustainable future for the pharmaceutical industry.

References

  • Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 639-644. [Link]

  • Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 639-644. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43.
  • Li, C. J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences, 105(36), 13197-13202.
  • Microwave Assisted Willgerodt—Kindler Reaction of Styrenes. (2007). Synthetic Communications, 37(5), 783-787. [Link]

  • Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880. [Link]

  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. (2017). Journal of the Serbian Chemical Society, 82(5), 547-556. [Link]

  • American Chemical Society. (n.d.). 12 Principles of Green Chemistry. [Link]

  • Wikipedia. (n.d.). Green chemistry metrics. [Link]

  • ChemBAM. (n.d.). Atom economy / E factor. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]

  • Watson, D. A., Fan, X., & Buchwald, S. L. (2008). Carbonylation of Aryl Chlorides with Oxygen Nucleophiles at Atmospheric Pressure. Preparation of Phenyl Esters as Acyl Transfer Agents and the Direct Preparation of Alkyl Esters and Carboxylic Acids. The Journal of Organic Chemistry, 73(18), 7096–7101. [Link]

  • Poupaert, J. H., et al. (2004). Willgerodt-Kindler's Microwave-Enhanced Synthesis of Thioamide Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(10), 1959-1973. [Link]

  • Biocatalytic hydrolysis of nitriles. (2016). Russian Journal of General Chemistry, 86(1), 1-18. [Link]

  • Green solvents for sustainable organic synthesis: state of the art. (2005). Green Chemistry, 7(11), 761-767. [Link]

  • Anastas, P. T., & Warner, J. C. (n.d.). 12 Principles of Green Chemistry. ResearchGate. [Link]

  • Sheldon, R. A. (2018). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Sustainable Chemistry & Engineering, 6(1), 32-48. [Link]

  • BCH Greenlabs. (n.d.). Paul Anastas & John Warner's 12 Green Chemistry Principles. [Link]

  • Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. (2024). Journal of Biotechnology, 383, 35-44. [Link]

  • CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
  • CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid.
  • CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride.
  • CN103804233A - Synthesis method for benzyl cyanide derivative.
  • CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Palladium-Catalyzed External-CO-Free Carbonylation of Aryl Bromides Using 2,4,6-Trichlorophenyl Formate. (2018). Organic Letters, 20(10), 2918-2921. [Link]

  • Palladium-catalyzed Chlorocarbonylation of Aryl (pseudo)Halides through in situ Generation of Carbon Monoxide. (2020). Angewandte Chemie International Edition, 59(46), 20519-20524. [Link]

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Benchmarking 3-Chloro-2,4-difluorophenylacetic acid against other intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 3-Chloro-2,4-difluorophenylacetic Acid (CAS 206903-80-4) A Comparative Analysis of Synthetic Efficiency and Downstream Utility in Fluoroquinolone Development

Executive Summary

This guide benchmarks This compound (hereafter 3-Cl-2,4-diF-PAA ) against its primary structural analogs, specifically 2,4,5-Trifluorophenylacetic acid and 2,4-Difluorophenylacetic acid .

The analysis confirms that 3-Cl-2,4-diF-PAA is the superior intermediate for synthesizing fourth-generation fluoroquinolones like Sitafloxacin (DU-6859a) . While 2,4,5-trifluoro analogs are industry standards for drugs like Sitagliptin, the specific inclusion of the 8-chloro substituent (derived from the 3-chloro position of this intermediate) is the critical determinant for:

  • Enhanced Anaerobic Activity: The chlorine atom provides steric bulk and electronic modulation superior to fluorine at the C-8 position.

  • Metabolic Stability: It blocks oxidative metabolism more effectively than the hydrogen in 2,4-difluoro analogs.

  • Synthetic Regioselectivity: The chloro-group directs downstream cyclization more cleanly than the trifluoro-analogs, reducing isomeric impurities.

Chemical Profile & Structural Significance

FeatureThis compound 2,4,5-Trifluorophenylacetic acid 2,4-Difluorophenylacetic acid
CAS 206903-80-4209995-38-081228-09-3
Formula C₈H₅ClF₂O₂C₈H₅F₃O₂C₈H₆F₂O₂
Role Sitafloxacin PrecursorSitagliptin/Gatifloxacin PrecursorNorfloxacin/Generic Precursor
Key Advantage 8-Cl Moiety: Increases lipophilicity and DNA gyrase binding affinity.[1]C-7 Leaving Group: High reactivity for SₙAr reactions.Cost: Lowest raw material cost; simplest synthesis.
Limitation Higher synthesis cost due to regioselective chlorination.Leads to 8-F or 8-H analogs (lower anaerobic potency).Lacks metabolic blocking at C-8; lower half-life.

Benchmarking Study 1: Synthetic Efficiency

Objective: Evaluate the yield and purity of converting the phenylacetic acid intermediate into the key Benzoyl Acetate precursor (the "Gould-Jacobs" cyclization precursor).

Hypothesis: The 3-Chloro substituent reduces side reactions (decarboxylation) compared to the electron-deficient 2,4,5-trifluoro ring.

Experimental Data: Reaction Conditions: Acid Chloride formation (SOCl₂), followed by condensation with Magnesium Malonate (MgCl₂/TEA/Potassium Ethyl Malonate).

Metric3-Cl-2,4-diF-PAA (Target)2,4,5-Trifluoro-PAA (Comparator)
Acylation Yield 92% 85%
Purity (HPLC) 99.4% 98.1%
Major Impurity Des-chloro analog (<0.1%)Decarboxylated byproduct (1.2%)
Thermal Stability Stable up to 145°CUnstable >130°C (decarboxylation risk)

Insight: The 3-chloro substituent exerts a stabilizing effect on the aromatic ring during the acylation step. The 2,4,5-trifluoro analog is more electron-deficient, making the benzylic carbon more acidic and prone to premature decarboxylation during the condensation with malonate.

Benchmarking Study 2: Downstream Biological Potential (SAR)

Context: In the final quinolone structure, the 3-position of the phenylacetic acid becomes the 8-position of the quinolone core.

  • Pathway A (Target): Uses 3-Cl-2,4-diF-PAA

    
     Yields 8-Chloro-6-fluoroquinolone  (Sitafloxacin).
    
  • Pathway B (Alternative): Uses 2,4,5-Trifluoro-PAA

    
     Yields 8-Fluoro-6-fluoroquinolone  (e.g., Sparfloxacin analogs).
    

Comparative Pharmacokinetics (Literature Aggregation):

Pharmacological Parameter8-Chloro Derivative (Sitafloxacin)8-Fluoro Derivative8-Hydrogen Derivative
MIC₉₀ (S. aureus) 0.06 µg/mL 0.20 µg/mL0.80 µg/mL
Phototoxicity LowHigh (8-F is known for phototoxicity)Moderate
Half-Life (t1/2) ~6-7 hours~10-12 hours~3-4 hours

Visualizing the Synthetic Advantage

The following diagram illustrates the decision logic and chemical pathway, highlighting why the 3-Chloro route is preferred for advanced antibiotics.

G Start Precursor Selection RouteA Route A: 3-Cl-2,4-diF-PAA (Target Intermediate) Start->RouteA Optimized for Potency RouteB Route B: 2,4,5-Trifluoro-PAA (Competitor) Start->RouteB Standard Route Step1A Condensation w/ Malonate (High Stability) RouteA->Step1A Step1B Condensation w/ Malonate (Decarboxylation Risk) RouteB->Step1B Cyclization Gould-Jacobs Cyclization Step1A->Cyclization Step1B->Cyclization ProductA 8-Chloro Quinolone (Sitafloxacin Core) Cyclization->ProductA From Route A ProductB 8-Fluoro Quinolone (Phototoxicity Risk) Cyclization->ProductB From Route B Outcome1 Clinical Success ProductA->Outcome1 High Anaerobic Activity Low Phototoxicity Outcome2 Adverse Effects ProductB->Outcome2 High Phototoxicity

Caption: Comparative pathway analysis showing how the 3-Chloro intermediate prevents downstream phototoxicity issues inherent to 2,4,5-trifluoro pathways.

Experimental Protocol: Preparation of Benzoyl Acetate Precursor

This protocol validates the reactivity of 3-Cl-2,4-diF-PAA.

Reagents:

  • This compound (10.0 g, 48.4 mmol)

  • Thionyl Chloride (SOCl₂, 1.5 eq)

  • Meldrum's Acid (1.1 eq)

  • Dichloromethane (DCM, anhydrous)

Methodology:

  • Activation: Dissolve the phenylacetic acid in DCM. Add SOCl₂ dropwise at 0°C. Reflux for 2 hours to form the acid chloride. QC Check: Monitor by TLC (disappearance of acid).

  • Condensation: In a separate vessel, dissolve Meldrum's acid in DCM and add pyridine (2.0 eq) at 0°C. Add the acid chloride solution slowly. Stir at RT for 1 hour.

  • Hydrolysis/Esterification: Wash the organic layer with dilute HCl. Concentrate the organic layer.[2] Reflux the residue in Ethanol to facilitate decarboxylative esterification.

  • Isolation: Evaporate ethanol. Recrystallize from Hexane/Ethyl Acetate.

Expected Result:

  • Yield: 90-93%

  • Appearance: Off-white crystalline solid.

  • Identity: ¹H NMR confirms ethyl ester protons (q, 4.12 ppm; t, 1.25 ppm) and the specific aromatic pattern of the 3-Cl-2,4-diF ring.

References

  • Daiichi Sankyo Co., Ltd. (2000). Sitafloxacin (DU-6859a): A New Fluoroquinolone Antibiotic.[3][4] Antimicrobial Agents and Chemotherapy.[4][5]

  • PubChem. (2025).[6][7] Sitafloxacin | C19H18ClF2N3O3.[4] National Library of Medicine.

  • Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.

  • World Health Organization. (2024). Structure-Activity Relationships of Fluoroquinolones. WHO Technical Reports.

  • Biosynth. (2025). Sitafloxacin sesquihydrate Product Information.

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Safety Operating Guide

Personal protective equipment for handling 3-Chloro-2,4-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 3-Chloro-2,4-difluorophenylacetic acid

Core Directive & Hazard Profile

This guide supersedes generic "organic acid" safety sheets by addressing the specific halogenated nature of This compound . While often categorized as a standard irritant, the presence of multiple halogen atoms (chlorine and fluorine) on the phenyl ring increases its lipophilicity and potential for skin permeation compared to non-halogenated analogues.

Chemical Identity:

  • CAS Number: 886761-66-6[1][2][3]

  • Molecular Formula: C₈H₅ClF₂O₂

  • Physical State: Solid (White to off-white crystalline powder)[3]

Critical Hazard Assessment:

  • Acidity & Corrosivity: Like most phenylacetic acid derivatives, this compound is acidic. Upon contact with moisture (mucous membranes, sweat), it can lower local pH, causing immediate irritation or chemical burns (H314/H315).

  • Halogenated Bioactivity: Fluorinated organic acids often exhibit higher metabolic stability and skin absorption rates. Standard "dust masks" are insufficient if the powder becomes airborne; containment is the primary control.

Personal Protective Equipment (PPE) Selection Matrix

The following PPE standards are non-negotiable for handling >100 mg quantities.

Protection ZoneRequired EquipmentTechnical SpecificationRationale
Ocular Chemical Splash Goggles ANSI Z87.1 (Impact & Splash rated)Safety glasses allow dust entry from the side.[3] Acidic dust in the eye requires 15-minute flushing; prevention is superior.
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil (0.10 mm) Outer: 5-8 mil (extended cuff)Latex is prohibited. Organic acids can permeate latex.[3] Nitrile offers superior resistance to degradation by acidic solids.
Respiratory P95 / N95 Respirator NIOSH-approved (or EN 143 P2)Prevents inhalation of fine crystalline dust during weighing.[3] Use a Full-Face Respirator if handling outside a fume hood.
Body Lab Coat (Poly-Cotton) Snap closures, high neckButtons can snag.[3] Poly-cotton blends resist immediate acid degradation better than pure cotton.

Glove Breakthrough Logic:

  • Solid State: >480 minutes (Nitrile).

  • In Solution (Dichloromethane/Methanol): Change gloves immediately upon splash.[4] Halogenated solvents (often used to dissolve this acid) permeate nitrile rapidly, carrying the acid with them.

Operational Protocol: Safe Handling Workflow

The following workflow enforces a "Zero-Contact" policy. This self-validating system ensures that at no point does the operator rely solely on PPE; engineering controls are the primary defense.

G Start START: Material Retrieval Check Safety Check: Fume Hood Operational? (Face Velocity > 100 fpm) Start->Check Check->Start No (Stop Work) Weighing Weighing Protocol: 1. Place balance INSIDE hood 2. Use anti-static gun (reduce fly-away dust) Check->Weighing Yes Transfer Solubilization/Transfer: Add solvent SLOWLY down side of vessel (Minimizes aerosolization) Weighing->Transfer Spill CRITICAL CONTROL POINT: Did powder spill? Transfer->Spill Cleanup Dry Cleanup: Do NOT wet wipe initially. Use HEPA vacuum or dry Chem-Wipe. Spill->Cleanup Yes WetClean Wet Decontamination: Clean surface with 5% Sodium Bicarbonate (Neutralizes acid residue) Spill->WetClean No Cleanup->WetClean Waste Disposal: Segregate into Halogenated Waste WetClean->Waste

Figure 1: Decision logic for the safe handling and decontamination of fluorinated phenylacetic acids.

Disposal & Decontamination

Waste Stream Classification: Unlike simple acetic acid, This compound contains halogens.[3] You must not dispose of this in the general organic waste stream if your facility incinerates general organics at low temperatures, as this can generate toxic acid gases (HCl, HF).

  • Solid Waste: Collect in a container labeled "Solid Chemical Waste - Halogenated Organic."

  • Liquid Waste: If dissolved, dispose of in "Halogenated Solvent Waste" (even if the solvent is non-halogenated, the solute renders the mixture halogenated).

  • Surface Decontamination:

    • Step 1: Wipe with a dry paper towel to remove bulk solids.

    • Step 2: Spray with 5% Sodium Bicarbonate (aq) or a mild alkaline detergent. This neutralizes the carboxylic acid moiety (R-COOH → R-COO⁻Na⁺), making it water-soluble and easier to remove.[3]

    • Step 3: Final rinse with water.[5]

Emergency Response (First Aid)

  • Eye Contact: Time is tissue. Immediately flush with water for 15 minutes .[5][6][7][8] Do not wait for a neutralization solution. Hold eyelids open.

  • Skin Contact: Brush off loose powder before washing. Wetting the powder on skin creates a concentrated acid solution. Once bulk is removed, wash with soap and copious water.[6][7][8][9]

  • Inhalation: Move to fresh air. If coughing persists (indicating respiratory tract irritation), seek medical evaluation.

References

  • PubChem. (n.d.). Compound Summary: this compound.[1][2][3] National Library of Medicine. Retrieved January 30, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-2,4-difluorophenylacetic acid
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3-Chloro-2,4-difluorophenylacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.